3-Bromo-2-(1H-pyrazol-4-YL)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-(1H-pyrazol-4-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-7-2-1-3-8(11)9(7)6-4-12-13-5-6/h1-5H,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXOKYBNKKZPOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C2=CNN=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo 2 1h Pyrazol 4 Yl Aniline and Its Precursors
Retrosynthetic Analysis of the 3-Bromo-2-(1H-pyrazol-4-YL)aniline Framework
Retrosynthetic analysis is a powerful tool for planning the synthesis of complex organic molecules. By deconstructing the target molecule into simpler, commercially available, or easily synthesized precursors, a logical forward synthetic route can be devised.
Key Disconnections and Strategic Bond Formations
The structure of this compound suggests several possible retrosynthetic disconnections. The most logical and strategic bond formations to consider are:
C-C Bond Disconnection: The most apparent disconnection is the carbon-carbon bond linking the aniline (B41778) and pyrazole (B372694) rings. This approach is highly strategic as it falls under the well-established category of cross-coupling reactions, such as the Suzuki or Stille coupling. This would involve a brominated aniline derivative and a pyrazole-containing organometallic reagent (or vice-versa).
C-N Bond Disconnection (Pyrazole Ring Formation): An alternative strategy involves forming the pyrazole ring onto a pre-functionalized aniline precursor. This disconnection breaks the C-N and N-N bonds of the pyrazole ring, leading back to a precursor that contains a 1,3-dicarbonyl moiety or its equivalent, which can then be cyclized with hydrazine (B178648).
C-Br Bond Disconnection: While seemingly straightforward, disconnecting the carbon-bromine bond as the final step (i.e., late-stage bromination) could be problematic. The presence of two activating groups (the amino and pyrazole rings) could lead to a lack of regioselectivity, resulting in a mixture of brominated products. Therefore, introducing the bromine atom at an earlier stage is often a more controlled approach.
Based on these points, a Suzuki-type cross-coupling represents a robust and convergent strategy for the final assembly of the two heterocyclic rings.
Precursor Identification and Availability
Following the key disconnections, several key precursors can be identified. The feasibility of the synthesis often depends on the commercial availability or ease of preparation of these starting materials.
| Retrosynthetic Strategy | Precursor 1 | Precursor 2 | Notes |
| Suzuki Coupling | 2,6-Dibromoaniline or 3-Bromo-2-iodoaniline | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | This is a highly convergent approach. The aniline precursor requires selective functionalization at one of the halogenated positions. |
| Pyrazole Ring Formation | (2-Amino-6-bromophenyl)ethanone | Hydrazine | This linear approach requires the initial synthesis of a specific substituted acetophenone, which can be challenging. |
The availability of precursors like 4-(tributylstannyl)pyrazole or the corresponding boronic ester is crucial for the cross-coupling strategy. These pyrazole building blocks are often synthesized from 4-iodopyrazole. The aniline precursors, such as 2,6-dibromoaniline, are commercially available, setting the stage for subsequent functionalization.
Classical and Established Approaches to Substituted Pyrazoles and Anilines
The synthesis of the target molecule relies on established methodologies for constructing its constituent parts: the brominated aniline and the pyrazole ring.
Synthesis of Brominated Aromatic Intermediates
The introduction of a bromine atom onto an aromatic ring is a fundamental transformation in organic synthesis. For aniline derivatives, this is typically achieved through electrophilic aromatic substitution.
Direct Bromination: Aniline and its derivatives are highly activated towards electrophilic substitution. The reaction with molecular bromine (Br₂) often proceeds rapidly and can lead to multiple brominations. To achieve mono-bromination, milder reagents or protective strategies are often employed.
Controlled Bromination: The use of reagents like N-Bromosuccinimide (NBS) can offer better control over the reaction. Furthermore, systems such as dimethyl sulfoxide (B87167) (DMSO) combined with hydrobromic acid (HBr) have been shown to be effective for the selective bromination of aromatic amines under mild conditions researchgate.net. The reaction temperature can be controlled to favor the formation of mono- or di-brominated products researchgate.net.
Sandmeyer Reaction: An alternative route involves the diazotization of an amino group, followed by treatment with a copper(I) bromide (CuBr), which can be an effective method for introducing bromine at a specific position.
| Bromination Method | Reagents | Key Features |
| Direct Halogenation | Br₂ in a solvent (e.g., acetic acid) | Often leads to polybromination due to the high reactivity of the aniline ring. |
| N-Halosuccinimide | N-Bromosuccinimide (NBS) | Milder and more selective than Br₂. |
| HBr/Oxidant System | HBr/DMSO | Offers high yields and selectivity with simple operation and low toxicity researchgate.net. |
| Sandmeyer Reaction | 1. NaNO₂, H⁺2. CuBr | Allows for regioselective introduction of bromine via a diazonium salt intermediate. |
Methods for Constructing the 1H-Pyrazole Moiety
The 1H-pyrazole is a common heterocyclic motif, and numerous methods for its synthesis have been developed. wikipedia.org
Knorr Pyrazole Synthesis: The most classical and widely used method is the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. wikipedia.orgdergipark.org.tr This reaction proceeds via a cyclocondensation mechanism to form the five-membered pyrazole ring. For example, the reaction of acetylacetone (B45752) with hydrazine yields 3,5-dimethylpyrazole. wikipedia.org
Three-Component Reactions: Modern synthetic chemistry has seen the development of efficient one-pot, multi-component reactions. For pyrazoles, a common approach involves the reaction of an aldehyde, tosylhydrazine, and a terminal alkyne to produce 3,5-disubstituted 1H-pyrazoles in good yields. organic-chemistry.org
Cycloaddition Reactions: The [3+2] cycloaddition of sydnones with alkynes, often catalyzed by copper, provides a robust method for constructing 1,4-disubstituted pyrazoles. organic-chemistry.org
These methods provide a versatile toolkit for creating a wide range of substituted pyrazoles that can be used as building blocks in more complex syntheses.
Approaches to Ortho-Substituted Aniline Systems
The synthesis of ortho-substituted anilines, particularly those with two different substituents adjacent to the amino group, can be challenging due to steric hindrance and competing electronic effects. beilstein-journals.org
Directed Ortho-Metalation (DoM): This is a powerful strategy where the aniline's amino group (usually after protection as an amide or carbamate) directs a strong base (like an organolithium reagent) to deprotonate the ortho position. The resulting lithiated species can then be trapped with an electrophile (e.g., an iodine source for subsequent cross-coupling).
Transition Metal-Catalyzed C-H Functionalization: Recent advances have enabled the direct functionalization of C-H bonds ortho to a directing group. This avoids the need for pre-functionalized starting materials.
Nondirected One-Pot Procedures: Novel methods using Brønsted acid catalysis have been developed for the ortho-functionalization of anilines. acs.org These reactions can proceed through an in-situ generated quinone imine ketal, which then reacts with a nucleophile to introduce a substituent at the ortho position. acs.org This approach simplifies the synthesis of ortho-substituted anilines by avoiding the need for directing groups or transition metals. acs.org
These advanced strategies are often necessary to overcome the synthetic hurdles associated with creating sterically congested and electronically complex molecules like this compound.
Direct Synthetic Routes to this compound
The direct construction of the this compound scaffold can be achieved through several distinct strategies, each with its own advantages and potential challenges. These methods focus on the formation of the key carbon-carbon or carbon-nitrogen bond that links the pyrazole and aniline moieties.
Strategies Involving Pyrazole-Aniline Ring Coupling (e.g., C-N Coupling)
One potential direct route to this compound involves the formation of a carbon-nitrogen bond between a pre-functionalized pyrazole and an aniline derivative. While less common for this specific linkage, methods analogous to the Ullmann condensation or Buchwald-Hartwig amination could theoretically be employed. In such a scenario, a suitably activated pyrazole derivative would react with 3-bromo-2-aminoboron species or a related organometallic aniline equivalent. However, the direct C-N coupling to form the pyrazole-aniline bond at these positions is not as extensively documented as C-C coupling strategies.
Sequential Functionalization of Pre-formed Bicyclic Systems
An alternative approach involves the use of a pre-formed bicyclic system, such as an indazole or a related heterocyclic scaffold, which is then chemically modified to yield the target molecule. For instance, a substituted indazole could undergo ring-opening followed by functional group manipulation to introduce the bromine atom and establish the pyrazole and aniline functionalities at the desired positions. This strategy relies on the availability of suitable bicyclic precursors and the development of regioselective ring-opening and functionalization reactions.
Directed Ortho-Metalation and Electrophilic Quenching Strategies
Directed ortho-metalation (DoM) presents a powerful strategy for the regioselective functionalization of aromatic rings. In the context of synthesizing this compound, this would likely involve the use of a directing group on the aniline nitrogen to facilitate lithiation at the C2 position. A common directing group for anilines is a removable protecting group like a carbamate (B1207046) or an amide.
The general process would involve:
Protection of the aniline: The amino group of 3-bromoaniline (B18343) would be protected with a suitable directing group (e.g., Boc, Piv).
Directed ortho-lithiation: The protected 3-bromoaniline would be treated with a strong organolithium base (e.g., n-BuLi, s-BuLi) at low temperature. The directing group would chelate the lithium, directing deprotonation specifically to the ortho C2 position.
Electrophilic quenching: The resulting ortho-lithiated species would then be reacted with an electrophilic pyrazole source. A potential electrophile could be a 4-halopyrazole or a pyrazole derivative activated for electrophilic attack.
Deprotection: Removal of the directing group from the aniline nitrogen would yield the final product, this compound.
This methodology offers high regioselectivity but requires careful optimization of reaction conditions to avoid side reactions, such as halogen-metal exchange at the C3 position.
Advanced and Sustainable Synthetic Protocols
Modern synthetic chemistry emphasizes the use of catalytic and sustainable methods to improve efficiency and reduce environmental impact. The synthesis of this compound benefits significantly from such advanced protocols.
Catalytic Approaches for Constructing the Compound (e.g., Cross-Coupling Reactions)
Catalytic cross-coupling reactions are arguably the most versatile and widely employed methods for the construction of bi-aryl systems like this compound. These reactions typically involve a transition metal catalyst, most commonly palladium, to facilitate the formation of a new carbon-carbon or carbon-nitrogen bond.
A highly effective and convergent strategy for the synthesis of the target molecule is the Suzuki-Miyaura cross-coupling reaction. This approach would involve the palladium-catalyzed reaction between a pyrazole-4-boronic acid or ester and a 2,3-dihaloaniline derivative, or a related coupling of a 3-bromo-2-aminophenylboronic acid with a 4-halopyrazole. The Suzuki-Miyaura reaction is known for its mild reaction conditions and high functional group tolerance.
A plausible synthetic route utilizing this methodology would start from 2-amino-3-bromonitrobenzene. This starting material could undergo a Suzuki coupling with a protected 4-pyrazoleboronic acid ester. The subsequent reduction of the nitro group would then yield the desired this compound.
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |
| 2-Amino-3-bromonitrobenzene | 1-(tert-Butoxycarbonyl)-1H-pyrazole-4-boronic acid pinacol (B44631) ester | Pd(dppf)Cl2, K2CO3, Dioxane/H2O | 2-(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)-3-bromo-6-nitroaniline |
| 2-(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)-3-bromo-6-nitroaniline | Fe, NH4Cl, EtOH/H2O | - | This compound |
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. In the context of synthesizing this compound, this reaction could be envisioned in two primary ways:
Coupling of a 4-halopyrazole with 3-bromo-2-aminophenylboronic acid or a derivative: This approach would form the C-N bond between the pyrazole nitrogen and the aniline ring. However, controlling the regioselectivity of the N-arylation on the pyrazole ring can be a challenge.
Coupling of 4-aminopyrazole with a 2,3-dihaloaniline: This would involve the formation of the C-N bond between the aniline nitrogen and the pyrazole ring. This strategy would require careful control of the reaction conditions to achieve selective mono-arylation of the 4-aminopyrazole.
Recent advancements in ligand design have significantly expanded the scope of the Buchwald-Hartwig amination, allowing for the coupling of challenging substrates, including unprotected heterocyclic amines. For instance, the use of bulky biarylphosphine ligands has enabled the efficient amination of unprotected bromoimidazoles and bromopyrazoles. A study on the Pd-catalyzed C-N cross-coupling of unprotected 3-halo-2-aminopyridines demonstrated the feasibility of aminating substrates with a similar substitution pattern to what would be required for the synthesis of the target molecule.
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Product |
| 4-Bromo-1H-pyrazole | 3-Bromo-2-aminophenylboronic acid | Pd(OAc)2 / XPhos | K3PO4 | Toluene | This compound |
| 2,3-Dibromoaniline | 1H-Pyrazol-4-amine | Pd2(dba)3 / tBuXPhos | LiHMDS | THF | This compound |
Other Transition Metal-Mediated Transformations
Beyond classical methods, the synthesis of pyrazole-aniline structures can be achieved through various other transition metal-catalyzed reactions. These methods offer alternative pathways for constructing the crucial carbon-carbon or carbon-nitrogen bonds that form the scaffold of molecules like this compound. Metals such as copper, silver, and nickel are frequently employed to catalyze these transformations, often providing high yields and selectivity. mdpi.commdpi.comrsc.org
For instance, copper-catalyzed reactions can facilitate the coupling of pyrazole moieties with aniline derivatives. mdpi.comnih.gov Silver-catalyzed processes have been reported for the synthesis of 5-aryl-3-trifluoromethyl pyrazoles, demonstrating the utility of this metal in constructing substituted pyrazole rings. mdpi.com Similarly, heterogeneous nickel-based catalysts have been used for the one-pot synthesis of pyrazoles from hydrazines, ketones, and aldehydes, showcasing an efficient and environmentally friendly approach. mdpi.com These alternative transition metal-mediated strategies provide a broad toolkit for chemists to assemble complex heterocyclic systems, potentially offering milder reaction conditions or improved functional group tolerance compared to more traditional methods.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is paramount in modern organic synthesis to minimize environmental impact. nih.govtandfonline.comtandfonline.comrsc.org The synthesis of this compound and its precursors can be made more sustainable by focusing on key areas such as the use of environmentally benign solvents, the development of recyclable catalysts, and the implementation of energy-efficient reaction conditions. mdpi.comjetir.orgnih.gov
A significant advancement in green chemistry is the reduction or elimination of volatile organic solvents. thieme-connect.com For the synthesis of the pyrazole core, numerous protocols have been developed that proceed either in water or under solvent-free conditions. mdpi.comrsc.org
Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. Multicomponent reactions, where several starting materials react in a single step, are particularly well-suited to aqueous media. For example, the synthesis of pyrano[2,3-c]pyrazole derivatives has been successfully achieved in water, catalyzed by simple bases like piperidine (B6355638) or in the presence of surfactants like cetyltrimethylammonium bromide (CTAB). thieme-connect.commdpi.com These methods are efficient, often completed in minutes at room temperature, and allow for simple product isolation. rsc.orgmdpi.com
Solvent-Free Reactions: Performing reactions without a solvent, often with microwave irradiation or grinding, can dramatically reduce waste and energy consumption. mdpi.comrsc.org The synthesis of highly functionalized pyrazoles has been reported under solvent-free conditions using catalysts like tetrabutylammonium (B224687) bromide (TBAB) or reusable solid catalysts. tandfonline.comtandfonline.comnih.gov For example, a one-pot, three-component reaction of aldehydes, arylhydrazines, and β-ketoesters can be catalyzed by tetrabutyl ammonium (B1175870) peroxydisulfate (B1198043) under solvent-free conditions to produce fully substituted pyrazoles. rsc.org Similarly, magnetic nanoparticles such as SrFe12O19 have been used as catalysts in solvent-free multicomponent reactions to create pyrazole derivatives, with the catalyst being easily recoverable using a magnet. rsc.org
| Method Type | Reactants | Catalyst/Conditions | Key Advantage |
| Aqueous Synthesis | Aldehydes, Malononitrile, Hydrazine Hydrate, Ethyl Acetoacetate | Cetyltrimethylammonium bromide (CTAB) | Environmentally friendly solvent, one-pot reaction. thieme-connect.com |
| Aqueous Synthesis | Hydrazines, 1,3-Diketones | Amberlyst-70 | Use of a non-toxic, recyclable heterogeneous catalyst in water. mdpi.com |
| Solvent-Free Synthesis | Isocyanides, Dialkyl Acetylenedicarboxylates, 1,2-Dibenzoylhydrazines | Tetrabutylammonium Bromide (TBAB) | Avoids organic solvents; catalyst is recoverable. tandfonline.comtandfonline.com |
| Solvent-Free Synthesis | Aldehydes, Malononitrile, Phenyl Hydrazine | Solid-Phase Vinyl Alcohol (SPVA) | Heterogeneous catalysis under solvent-free conditions. rsc.org |
| Solvent-Free Synthesis | Phenylhydrazine, Ethyl Acetoacetate, Aldehydes | Silica-bonded N-(propylaminobenzene)sulfonic acid (SBPASA) | Recyclable solid acid catalyst, high yields. nih.gov |
The development of sustainable catalysts is a cornerstone of green chemistry. nih.gov These catalysts are typically heterogeneous (in a different phase from the reactants), which allows for easy separation from the reaction mixture and subsequent reuse, reducing waste and cost. mdpi.comnih.gov
Several types of sustainable catalysts have been applied to the synthesis of pyrazole derivatives:
Metal Oxide Nanocatalysts: Materials like nano-ZnO and SnO–CeO2 nanocomposites have proven to be highly efficient, environmentally friendly, and reusable catalysts for synthesizing substituted pyrazoles. mdpi.comspringerprofessional.de
Supported Acid Catalysts: Solid acids, such as silica-supported sulfuric acid or silica-bonded N-(propylaminobenzene)sulfonic acid (SBPASA), offer an effective and recyclable alternative to corrosive mineral acids in cyclocondensation reactions. nih.govthieme-connect.com
Ion-Exchange Resins: Amberlyst-70, a resinous and thermally stable catalyst, has been successfully used for the aqueous synthesis of pyrazoles from hydrazines and 1,3-diketones. mdpi.com
Magnetic Nanoparticles: Catalysts loaded onto magnetic nanoparticles, like Fe3O4, can be easily recovered from the reaction vessel using an external magnet, allowing for multiple reuse cycles without significant loss of activity. nih.gov
These catalytic systems not only align with green chemistry principles by being recyclable but also often provide high product yields in shorter reaction times under mild conditions. nih.gov
Continuous Flow Chemistry Methodologies for Synthesis
Continuous flow chemistry has emerged as a powerful technology for organic synthesis, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processing. scispace.comnih.govbohrium.com In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time. nih.govresearchgate.net This technology is particularly beneficial for synthesizing N-aryl pyrazoles, as it allows for the safe in-situ generation and immediate use of hazardous intermediates. scispace.comacs.org
A key advantage of flow chemistry is the ability to "telescope" multiple reaction steps into a single, uninterrupted sequence without isolating intermediates. scispace.comnih.gov This approach has been successfully applied to the synthesis of N-aryl pyrazoles from anilines. scispace.comacs.orgmdpi.com
A typical telescoped process involves the following sequence:
Diazotization: An aniline precursor is mixed with a diazotizing agent (e.g., tert-butyl nitrite (B80452) or isoamyl nitrite) in the first reactor module to form a diazonium salt. scispace.commdpi.com
Reduction: The resulting diazonium salt is immediately fed into a second module where it is reduced to the corresponding hydrazine derivative. acs.org Metal-free reducing agents like vitamin C (ascorbic acid) are often used to facilitate purification. scispace.commdpi.com
Cyclocondensation: The hydrazine intermediate is then combined with a 1,3-dicarbonyl compound or its equivalent in a third module, where it undergoes cyclization to form the final N-aryl pyrazole product. scispace.commdpi.com
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Safety | Isolation and handling of potentially hazardous intermediates (diazonium salts, hydrazines) is often required. | Hazardous intermediates are generated and consumed in-situ, minimizing accumulation and risk. scispace.com |
| Efficiency | Multiple workup and purification steps are needed between reactions, increasing time and solvent waste. | Steps are "telescoped," eliminating intermediate isolation and reducing overall process time. acs.orgnih.gov |
| Scalability | Scaling up can be challenging due to heat transfer limitations and safety concerns. | Scale-up is achieved by running the system for longer periods; excellent heat and mass transfer are maintained. researchgate.netmdpi.com |
| Control | Less precise control over reaction parameters like temperature and mixing. | Precise control over residence time, temperature, and stoichiometry leads to higher consistency and yields. nih.gov |
The design of the flow reactor and the optimization of process parameters are critical for a successful synthesis. scispace.comacs.org Reactors can range from simple coiled tubes (for homogeneous reactions) to more complex microreactors or packed-bed reactors containing a solid-phase catalyst or scavenger resin. researchgate.netmdpi.com
Reactor Design:
Tube and Coil Reactors: These are commonly used for homogeneous reactions where all reactants are in the same phase. They are simple to construct and allow for efficient heating and cooling. researchgate.net
Microreactors: These devices have channels with sub-millimeter dimensions, providing extremely high surface-area-to-volume ratios. This allows for superior heat and mass transfer, enabling highly exothermic or fast reactions to be controlled with precision. nih.govresearchgate.net
Packed-Bed Reactors: For reactions involving heterogeneous catalysts, a tube or column can be packed with the solid catalyst. The reagent stream flows through the bed, allowing for efficient conversion and simplifying product purification as the catalyst remains contained. mdpi.com
Process Optimization: Key parameters are systematically varied to maximize yield and minimize impurities:
Residence Time: The time reactants spend in the reactor is controlled by the reactor volume and the flow rate. This is optimized for each step to ensure complete conversion. rsc.org
Temperature and Pressure: Flow reactors can be safely heated above the solvent's boiling point by applying back pressure, allowing for significantly accelerated reaction rates. mit.edu
Stoichiometry: The relative amounts of reagents can be precisely controlled by adjusting the flow rates of the individual feed streams.
By carefully designing the reactor setup and optimizing these parameters, continuous flow synthesis provides a robust, safe, and highly efficient platform for producing complex molecules like this compound. scispace.comrsc.org
Scale-Up Considerations and Process Intensification in Academic Synthesis
The transition from synthesizing milligram or gram quantities of a compound in a research setting to producing larger, multi-gram or kilogram, quantities presents significant challenges, particularly within an academic environment. The synthesis of complex molecules like this compound, which involves multiple synthetic steps, requires careful consideration of reaction parameters, safety, and efficiency as the scale increases. Process intensification, through techniques such as flow chemistry, offers a modern approach to mitigate some of the difficulties associated with traditional batch scale-up.
In a typical academic laboratory, scaling up a synthesis from a few grams to hundreds of grams can introduce problems that are not apparent at a smaller scale. These challenges include issues with heat transfer, mixing efficiency, and the duration of reactions. For a multi-step synthesis, such as the one required for this compound, these issues can compound, leading to decreased yields, inconsistent product quality, and potential safety hazards.
A crucial step in the synthesis of this compound is likely the formation of the carbon-carbon bond between the aniline and pyrazole rings, often achieved through a palladium-catalyzed cross-coupling reaction like the Suzuki-Miyaura coupling. While highly effective on a small scale, scaling up these reactions presents specific hurdles. researchgate.netsigmaaldrich.com Key considerations include maintaining a consistently low level of oxygen, managing the exothermicity of the reaction, and ensuring the efficient removal of the palladium catalyst from the final product. researchgate.net Inefficient heat dissipation in large round-bottom flasks can lead to temperature gradients, promoting the formation of impurities. Furthermore, the cost of the palladium catalyst and the need for its thorough removal become more significant at a larger scale.
Process intensification strategies, particularly the adoption of continuous flow chemistry, are becoming increasingly valuable in academic synthesis to address these scale-up challenges. mdpi.comnih.gov Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. nih.gov This methodology offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety. nih.gov
The synthesis of pyrazole precursors, a core component of the target molecule, has been shown to benefit significantly from flow chemistry approaches. mdpi.comresearchgate.netrsc.org For instance, the cyclocondensation reaction to form the pyrazole ring can be performed efficiently and safely in a flow reactor, often with reduced reaction times and improved yields compared to batch methods. mdpi.comgalchimia.com
The table below illustrates a comparison of key parameters between traditional batch synthesis and continuous flow synthesis, highlighting the advantages of process intensification for reactions relevant to the synthesis of this compound.
| Parameter | Batch Synthesis (Round-Bottom Flask) | Continuous Flow Synthesis (Flow Reactor) |
| Heat Transfer | Poor and non-uniform, leading to hotspots. | Excellent and rapid, ensuring precise temperature control. |
| Mixing | Often inefficient, especially with viscous solutions or slurries. | Highly efficient due to small reactor dimensions. |
| Safety | Large volumes of reagents pose higher risks; exotherms can be difficult to control. | Small reaction volumes at any given time minimize risk; exotherms are easily managed. |
| Scalability | Problematic; often requires re-optimization of reaction conditions. | Straightforward by running the reactor for a longer duration ("scaling out"). |
| Reaction Time | Can be lengthy, from hours to days. | Significantly reduced, often to minutes. |
| Product Purity | By-product formation can be significant due to poor control. | Often higher due to precise control over reaction parameters. |
By implementing flow chemistry, an academic lab can produce larger quantities of key intermediates or the final this compound compound without facing the traditional bottlenecks of batch processing. For example, a Suzuki-Miyaura coupling step could be performed in a heated flow reactor with a packed-bed catalyst, which would allow for efficient reaction and simplified removal of the catalyst from the product stream. This approach not only facilitates the production of larger quantities but also provides a more robust and reproducible synthetic procedure.
Chemical Reactivity and Transformations of 3 Bromo 2 1h Pyrazol 4 Yl Aniline
Reactivity at the Aniline (B41778) Moiety
The aniline portion of the molecule, consisting of a primary amine and a bromine atom attached to a benzene (B151609) ring, is subject to a variety of reactions typical for substituted anilines.
Reactions Involving the Amine Nitrogen (e.g., Acylation, Alkylation, Condensation)
The lone pair of electrons on the aniline nitrogen atom makes it a potent nucleophile, readily participating in several fundamental organic reactions.
Acylation: The primary amine can be easily acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group or to introduce new functional scaffolds. For instance, the acylation of a similar compound, 4-bromo-3-methyl aniline, with pyrazine-2-carboxylic acid using DCC/DMAP coupling proceeds efficiently. byjus.com This transformation reduces the activating effect of the amino group, which can be useful for controlling selectivity in subsequent reactions like bromination. youtube.com
Alkylation: N-alkylation of the aniline amine can be achieved with various alkylating agents. Direct alkylation of anilines with secondary alcohols can be catalyzed by transition metal complexes, such as a NNN-Ni(II) pincer complex, via a hydrogen autotransfer strategy. acs.org This method has been shown to be effective for anilines bearing bromo substituents. acs.org Another effective method for N-alkylation of nitrogen heterocycles and anilines involves using alkyl halides in the presence of a cesium fluoride-Celite solid base. researchgate.net
Condensation: The primary amine can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). These reactions are fundamental in the synthesis of various heterocyclic systems. For example, the condensation of pyrazole-4-carboxaldehydes with aromatic amines is a known method for preparing new Schiff base derivatives. researchgate.net Similarly, 3-bromoaniline (B18343) can participate in condensation reactions to form new heterocyclic compounds. beilstein-journals.org
Table 1: Representative Reactions at the Aniline Amine Nitrogen
| Reaction Type | Reagents & Conditions | Product Type |
|---|---|---|
| Acylation | Acyl chloride or anhydride, base (e.g., pyridine) | N-Aryl amide |
| Alkylation | Secondary alcohol, NNN-Ni(II) pincer catalyst | N-Alkylated aniline |
| Alkylation | Alkyl halide, CsF-Celite, CH3CN | N-Alkylated aniline |
| Condensation | Aldehyde or ketone, acid/base catalyst | Schiff base (Imine) |
Electrophilic Aromatic Substitution on the Aniline Ring
The aniline ring is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating nature of the amino group (-NH2). byjus.com This group directs incoming electrophiles to the ortho and para positions.
In 3-Bromo-2-(1H-pyrazol-4-yl)aniline, the directing effects of the three substituents must be considered:
-NH2 (Amino group): A powerful activating, ortho-, para-director.
-Br (Bromo group): A deactivating, ortho-, para-director.
-Pyrazol-4-yl group: A bulky substituent with complex electronic effects.
The -NH2 group is the most powerful activating group and will dominate the reaction's regioselectivity. Therefore, electrophiles are expected to attack the positions ortho and para to the amino group, which correspond to positions 6 and 4 of the aniline ring. However, the bulky pyrazolyl group at position 2 is likely to provide significant steric hindrance, making substitution at the ortho position (position 6) less favorable than at the para position (position 4).
It is well-documented that the bromination of aniline with bromine water is so rapid that it leads to the formation of 2,4,6-tribromoaniline. youtube.com To achieve monosubstitution, the activating effect of the amine is often tempered by acetylation. youtube.com In the case of anilines with electron-withdrawing groups, such as 3-(trifluoromethyl)aniline, electrophilic bromination with N-Bromosuccinimide (NBS) can be controlled by solvent choice. thieme-connect.com
Nucleophilic Aromatic Substitution at the Bromine Position
Traditional nucleophilic aromatic substitution (SNAr) reactions, which involve the attack of a nucleophile on an aromatic ring, typically require the presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group. pressbooks.pubmasterorganicchemistry.comlibretexts.orglibretexts.org The aniline ring in this compound is electron-rich due to the amino group, making it deactivated towards SNAr.
However, the bromine atom is an excellent handle for modern palladium-catalyzed cross-coupling reactions, which proceed through a different mechanism. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.
Suzuki Coupling: This reaction couples the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a versatile method for creating biaryl compounds. Palladium catalysts with specialized phosphine (B1218219) ligands are effective for these transformations. nih.govnih.gov
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. The use of specific palladium precatalysts and ligands, such as RuPhos and BrettPhos, allows for the efficient coupling of unprotected 3-halo-2-aminopyridines with various amines. nih.gov
These cross-coupling reactions provide a robust platform for the derivatization of the 3-bromo position, greatly expanding the synthetic utility of the title compound.
Table 2: Potential Cross-Coupling Reactions at the Bromine Position
| Reaction Name | Coupling Partner | Catalyst System (Example) | Product |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid | Pd(OAc)2 / PCy3·HBF4 | 2-(Pyrazol-4-yl)-[1,1'-biphenyl]-3-amine derivative |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | RuPhos or BrettPhos precatalyst, LiHMDS | N-Aryl or N-Alkyl-2-(1H-pyrazol-4-yl)benzene-1,3-diamine derivative |
| Sonogashira Coupling | Terminal alkyne | PdCl2(PPh3)2, CuI, base | 3-(Alkynyl)-2-(1H-pyrazol-4-yl)aniline derivative |
Oxidation and Reduction Pathways of the Aniline Group
Oxidation: The primary amino group of anilines can be oxidized, though this can lead to complex mixtures of products. However, a synthetically useful transformation is the oxidation of 2-substituted anilines with reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) to generate electrophilic N-aryl nitrenoid intermediates. sci-hub.se These intermediates can undergo intramolecular cyclization reactions to form new heterocyclic rings, such as indoles. nsf.govorganic-chemistry.org
Diazotization: A more common and controlled transformation of the aniline group is diazotization. Treatment of an aniline with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid at low temperatures (0-5 °C), converts the primary amine into a diazonium salt (Ar-N2+). guidechem.comlumenlearning.com Aryl diazonium salts are exceptionally versatile intermediates that can be substituted by a wide range of nucleophiles in what are known as Sandmeyer reactions (using copper salts) or other related transformations. This allows the amino group to be replaced with -H, -OH, -CN, or halogens (-F, -Cl, -I). guidechem.comlumenlearning.comacs.org
Reactivity at the Pyrazole (B372694) Moiety
The pyrazole ring is an aromatic heterocycle with its own distinct reactivity, primarily centered on the N-H proton and electrophilic substitution on the ring itself.
Transformations at the Pyrazole N-H (N1-H) Position
The proton on the N1 nitrogen of the pyrazole ring is acidic and can be readily removed by a base. The resulting pyrazolate anion is a strong nucleophile, facilitating a variety of substitution reactions at this position. mdpi.comsemanticscholar.org
N-Alkylation: This is a common transformation used to introduce alkyl groups onto the pyrazole ring. The reaction typically involves deprotonation with a base (e.g., K2CO3, Cs2CO3, NaH) followed by the addition of an alkyl halide. researchgate.netacs.org Acid-catalyzed methods have also been developed, using trichloroacetimidates as the alkylating agents, which can offer an alternative to methods requiring strong bases. mdpi.comsemanticscholar.org For unsymmetrical pyrazoles, the regioselectivity of alkylation is often controlled by steric factors, with the alkyl group preferentially adding to the less hindered nitrogen atom. mdpi.comacs.org
N-Acylation: Similar to alkylation, acylation at the pyrazole nitrogen can be achieved by treating the pyrazole with an acylating agent. N-acyl pyrazoles are interesting compounds that can act as acylating agents themselves. nih.govacs.org Direct electrophilic acylation of the pyrazole ring at the C4 position is also possible using acid anhydrides and a catalytic amount of strong acid, though this affects the carbon skeleton rather than the N-H position directly. thieme-connect.com
Table 3: Transformations at the Pyrazole N-H Position
| Reaction Type | Reagents & Conditions | Product Type |
|---|---|---|
| N-Alkylation | Alkyl halide, Base (e.g., K2CO3, CsF) | 1-Alkyl-4-(2-amino-6-bromophenyl)-1H-pyrazole |
| N-Alkylation (Acid-catalyzed) | Trichloroacetimidate (B1259523), Brønsted acid (e.g., CSA) | 1-Alkyl-4-(2-amino-6-bromophenyl)-1H-pyrazole |
| N-Acylation | Acyl chloride, Base | 1-Acyl-4-(2-amino-6-bromophenyl)-1H-pyrazole |
Electrophilic and Nucleophilic Reactions on the Pyrazole Ring
The pyrazole ring within the molecule is susceptible to electrophilic substitution. The position of substitution is directed by the existing substituents on the ring. For pyrazoles, electrophilic attack, such as halogenation, typically occurs at the C4 position if it is unsubstituted. However, in the parent compound, this position is already part of the linkage to the aniline ring. Therefore, reactions target the remaining C-H bonds on the pyrazole ring, namely the C3 and C5 positions.
Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines can be achieved using N-halosuccinimides (NXS, where X = Cl, Br, I) in a metal-free environment. These reactions often utilize dimethyl sulfoxide (B87167) (DMSO) which can act as both a solvent and a catalyst, facilitating the formation of the halogenated product.
Metalation and Directed Functionalization of Pyrazole C-H Bonds
Transition-metal-catalyzed C-H functionalization represents a powerful strategy for elaborating the pyrazole core, providing an alternative to classical cross-coupling reactions that require pre-functionalized starting materials. organic-chemistry.orgacs.org This approach allows for the direct formation of new carbon-carbon and carbon-heteroatom bonds on the pyrazole ring. acs.org
Strategies involving directed metalation are particularly effective. The nitrogen atoms in the pyrazole ring can act as directing groups, guiding a metal catalyst to a specific C-H bond for activation. For instance, rhodium and ruthenium catalysts have been successfully employed for the C-H activation and subsequent annulation or alkenylation of pyrazoles. rsc.orgresearchgate.net The use of sterically hindered metal-amide bases, such as those derived from 2,2,6,6-tetramethylpiperidine (B32323) (TMP), in non-coordinating solvents can achieve highly regioselective metalation of the aryl ring attached to the pyrazole, avoiding competitive deprotonation on the azole ring itself. nih.gov
Transformations Involving the Bromine Substituent
The bromine atom on the aniline ring is a key functional handle for a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions.
Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki, Sonogashira)
The bromo group is an excellent substrate for palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.
Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl linkage. For bromo-substituted pyrazoles, catalysts like Pd(PPh₃)₄ are effective. researchgate.net The reaction conditions can be optimized by screening various catalysts, bases, and solvents to achieve high yields. researchgate.net
Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst. mdpi.com Modern protocols have been developed that are copper-free, mitigating issues with homocoupling of the alkyne. mdpi.com These reactions provide a pathway to alkynylated aniline derivatives, which are valuable intermediates in medicinal chemistry.
Below is a table summarizing typical conditions for these reactions with related substrates.
| Reaction | Catalyst System | Coupling Partner | Base | Solvent | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acid | K₂CO₃ | Toluene/Ethanol (B145695)/Water | researchgate.net |
| Sonogashira (Copper-free) | [DTBNpP]Pd(crotyl)Cl | Terminal alkyne | TMP | DMSO | mdpi.com |
Cross-Coupling Reactions for C-N and C-O Bond Formation (e.g., Buchwald-Hartwig)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. mdpi.com This method is highly effective for converting the bromo-substituent of the parent compound into a variety of substituted amino groups. Both palladium and copper-based catalytic systems have been successfully used for the C-N coupling on halo-pyrazole systems. nih.gov For instance, Pd(dba)₂ with a suitable phosphine ligand like tBuDavePhos can smoothly couple aryl amines, while copper(I) iodide (CuI) can be effective for coupling alkylamines. nih.gov
Analogous copper-catalyzed Ullmann-type couplings are also employed, especially in microwave-assisted protocols which can significantly shorten reaction times and improve yields for the synthesis of aminated pyrazole derivatives. nsf.gov
Reductive Debromination Pathways
The bromine atom can be selectively removed through reductive dehalogenation, yielding the corresponding 2-(1H-pyrazol-4-yl)aniline. This transformation is valuable when the bromo group is used as a blocking group to direct other substitutions before its removal. organic-chemistry.orgresearchwithrutgers.com
Catalytic hydrogenation is a common and efficient method for this purpose. sci-hub.se Using a palladium-on-carbon (Pd/C) catalyst with a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate, effectively cleaves the C-Br bond. organic-chemistry.orgresearchgate.net These reactions are typically performed under neutral or basic conditions to neutralize the hydrogen bromide byproduct. sci-hub.se A key advantage of this method is its chemoselectivity; the C-Br bond can often be reduced selectively in the presence of other reducible functional groups like nitro, cyano, or keto groups by carefully controlling the reaction conditions. organic-chemistry.orgresearchgate.net
Investigations into Chemo-, Regio-, and Stereoselectivity in Reactions of the Compound
The presence of multiple reactive sites on this compound—the aniline N-H, the pyrazole N-H, C-H bonds on both rings, and the C-Br bond—makes selectivity a critical aspect of its chemistry.
Chemoselectivity: This refers to the preferential reaction of a reagent with one of two or more different functional groups. wikipedia.org For example, in hydride reductions, a reagent like sodium borohydride (B1222165) can selectively reduce a ketone over a less reactive amide. youtube.com In the context of the title compound, a key chemoselective challenge is performing reactions at one site without affecting others, such as functionalizing the pyrazole ring without disturbing the aniline or bromo groups. The choice of catalyst and reaction conditions is paramount. For instance, Chan-Evans-Lam copper-catalyzed N-arylation can be directed to either the amino or a sulfonamide nitrogen atom by simply adjusting the base and solvent. rsc.org
Regioselectivity: This determines which position on a functional group or ring will react. In the C-H functionalization of the pyrazole ring, the directing effect of the nitrogen atoms and the steric hindrance from the aniline substituent will govern which C-H bond is activated. nih.gov Similarly, for electrophilic substitution, the inherent electronic properties of the substituted pyrazole ring direct incoming electrophiles. In cross-coupling reactions involving poly-halogenated pyrazoles, a remarkable site-selectivity is often observed. Studies on tribromopyrazoles show that Suzuki-Miyaura couplings proceed in a specific order, with the C5-Br reacting first, followed by C3-Br, and finally C4-Br, allowing for the controlled synthesis of diversely arylated pyrazoles. researchgate.net For the title compound, this implies that if other bromo-substituents were present on the pyrazole ring, they would likely react in a predictable, regioselective manner.
Stereoselectivity: While less commonly a factor for the reactions described on the aromatic core, stereoselectivity becomes important if chiral centers are introduced or if reactions, such as additions to side chains, are performed.
Derivatization and Analogue Synthesis Based on 3 Bromo 2 1h Pyrazol 4 Yl Aniline
Design Principles for Structural Analogues with Modified Pyrazole (B372694), Aniline (B41778), or Bromo-Substituents
The design of analogues based on the 3-bromo-2-(1H-pyrazol-4-yl)aniline core is guided by established medicinal chemistry principles. Each component of the scaffold—the pyrazole ring, the aniline moiety, and the bromo-substituent—can be systematically altered to probe interactions with biological targets or to modify physicochemical properties.
Pyrazole Ring Modification : The pyrazole ring is a key structural element often found in pharmacologically active compounds and is considered a privileged structure. researchgate.net Its modification can significantly impact biological activity. Design strategies include:
N-Substitution : Alkylation or arylation at the N1 position of the pyrazole ring can alter solubility, metabolic stability, and receptor binding by introducing new steric or electronic features. For instance, replacing a phenyl group with a phenylsulfonyl group at the N1 position has been explored to improve anti-Flaviviridae activity. frontiersin.org
C-Substitution : Introducing substituents at other positions of the pyrazole ring can block metabolic pathways or create new interaction points. The introduction of halogens, such as in di-halogenated pyrazoles, is a strategy employed to block the metabolism of the ring. nih.govoncternal.com
Bioisosteric Replacement : The entire pyrazole ring can be replaced with other five- or six-membered heterocycles, such as triazoles or oxazoles, to explore different hydrogen bonding patterns and geometric arrangements while maintaining key structural features. nih.gov This strategy helps in understanding the essentiality of the pyrazole core for a specific biological activity.
Aniline Moiety Modification : The aniline part of the molecule offers multiple sites for derivatization:
Bromo-Substituent Elaboration : The bromine atom is not merely a substituent but a versatile synthetic handle. Its strategic value lies in its ability to participate in a wide range of cross-coupling reactions. Design principles involving the bromine atom focus on its replacement with diverse functionalities to build molecular complexity and probe specific regions of a binding pocket. This allows for the introduction of aryl, alkyl, or heteroatom-linked groups, significantly expanding the chemical space accessible from this scaffold. nih.gov
Synthesis of Pyrazole-Aniline Frameworks with Diverse Substitution Patterns
The construction of the core pyrazole-aniline framework can be achieved through several synthetic strategies, primarily involving either the formation of the pyrazole ring on an aniline-based precursor or the coupling of pre-functionalized pyrazole and aniline moieties.
One of the most established methods for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine (B178648) derivative. mdpi.com In the context of the target scaffold, this could involve a precursor like 2-amino-3-bromo-phenylhydrazine reacting with a suitable three-carbon electrophile.
A more contemporary and flexible approach involves transition-metal-catalyzed cross-coupling reactions. These methods allow for the convergent synthesis of the framework, joining the two heterocyclic rings late in the synthetic sequence. A notable example is the Negishi cross-coupling, which has been used to prepare related structures like 2-chloro-5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)aniline, demonstrating the power of this method in constructing complex pyrazolyl-aniline systems. acs.org Similarly, Suzuki-Miyaura coupling provides an effective means to connect a pyrazole-boronic acid or ester with a halogenated aniline derivative. rsc.org
A domino approach, exemplified by the Sonogashira coupling of a substituted 4-amino-2-bromo-5-iodopyridine with an alkyne followed by a base-mediated cyclization, can generate a fused pyrrolopyridine core, which can then be further functionalized. nih.gov This highlights how sequential reactions can rapidly build complexity from simple, functionalized aniline precursors.
Functionalization and Elaboration of the Bromine Position
The bromine atom on the aniline ring is a key site for diversification, primarily through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, fundamentally altering the molecule's structure and properties.
The Suzuki-Miyaura and Sonogashira reactions are powerful tools for forming new carbon-carbon bonds at the site of the bromine atom.
Suzuki-Miyaura Coupling : This reaction is widely used to couple aryl halides with organoboron compounds. An efficient Suzuki-Miyaura reaction has been developed for unprotected ortho-bromoanilines, allowing them to react with a variety of benzyl, alkyl, aryl, and heteroaromatic boronic esters. nih.gov This method is robust, tolerates a wide range of functional groups including ketones, alcohols, and other heterocycles (furan, pyrazole, indole), and has been demonstrated on a gram scale. nih.gov The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) with a base like K₃PO₄ or Cs₂CO₃. nih.govresearchgate.net
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst/Base | Product | Yield | Reference |
| 1 | 2-Bromoaniline | Phenylboronic acid | Pd(OAc)₂/SPhos, K₃PO₄ | 2-Aminobiphenyl | 95% | nih.gov |
| 2 | 4-Bromo-2-methylaniline derivative | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄/K₃PO₄ | Biphenyl derivative | 33-46% | researchgate.netresearchgate.net |
| 3 | 2-Bromoaniline | 2-Thiopheneboronic acid | Pd(OAc)₂/SPhos, K₃PO₄ | 2-(Thiophen-2-yl)aniline | 92% | nih.gov |
Sonogashira Coupling : This reaction couples terminal alkynes with aryl halides, introducing a rigid alkyne linker. Copper-free Sonogashira couplings of challenging aryl bromides, including 2-bromoanilines, can be performed at room temperature using modern, air-stable palladium precatalysts. nih.govacs.org This method shows excellent functional group tolerance and allows for the subsequent one-pot formation of indole (B1671886) rings. nih.govresearchgate.net The resulting aryl acetylenes are valuable intermediates for further transformations or as final products. frontiersin.org
While C-C bond-forming reactions are predominant, the bromine atom can also be replaced by heteroatom-containing groups. Nucleophilic aromatic substitution (SNA_r) reactions can be used to introduce amine or alkoxide functionalities, although this often requires either harsh reaction conditions or activation of the aromatic ring by electron-withdrawing groups. For example, in related brominated heterocyclic systems, substitution of a bromine atom by an aniline required heating to 130 °C in DMF. mdpi.com The introduction of an amine at this position can significantly alter the electronic and hydrogen-bonding properties of the molecule.
Modifications at the Aniline Nitrogen and Ring Positions
The aniline moiety itself provides opportunities for derivatization at both the nitrogen atom and the aromatic ring.
N-Alkylation and N-Acylation : The primary amino group is a nucleophilic center that can be readily modified. Acylation, for instance by reacting with acetyl chloride, is a common strategy to protect the amine or to introduce an amide functional group, which alters electronic properties and can serve as a directing group in subsequent reactions. wikipedia.org N-alkylation can also be achieved under various conditions, though it may sometimes lead to unexpected cyclization products depending on the other substituents present on the ring. nih.gov
Synthesis of Fused Heterocycles : The aniline amine, particularly when positioned ortho to another functional group, is a precursor for the synthesis of fused heterocyclic systems. For example, a 2-nitro-aniline derivative can be reduced to the corresponding ortho-diamine, which can then undergo cyclization to form quinoxalines. A patented method describes the synthesis of a 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline intermediate starting from 4-bromo-2-nitroaniline (B116644) through a sequence of substitution, reduction, and cyclization. researchgate.net This demonstrates a powerful strategy for elaborating the aniline portion of the scaffold into more complex, rigid structures.
Functionalization Strategies for the Pyrazole Ring at Non-Brominated Positions
The pyrazole ring offers several positions for further functionalization, allowing for fine-tuning of the molecule's properties. Key strategies include N-alkylation and C-H functionalization.
N-Alkylation : The N1 position of the pyrazole ring is readily alkylated. This is a common strategy in drug design to modulate properties like solubility and metabolic stability. nih.govresearchgate.net Methods for N-alkylation include using alkyl halides in the presence of a base or employing trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, which provides an alternative to methods requiring strong bases or high temperatures. researchgate.net
C-H Functionalization and Halogenation : The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution, while the C5 position is more acidic. researchgate.net
Halogenation : Direct halogenation of the pyrazole ring is a key method for introducing a new synthetic handle. Bromination at the C4-position of an N-substituted pyrazole can be achieved using reagents like N-bromosuccinimide (NBS). mdpi.comnih.gov This newly installed bromine atom can then be used in subsequent cross-coupling reactions, allowing for the regioselective introduction of aryl or alkyl groups.
Transition-Metal-Catalyzed C-H Activation : Modern synthetic methods allow for the direct functionalization of C-H bonds on the pyrazole ring, avoiding the need for pre-functionalized substrates. researchgate.net The N2 atom of the pyrazole can act as a directing group to guide a metal catalyst (e.g., Palladium or Ruthenium) to activate the C5-H bond for arylation, alkenylation, or alkynylation. researchgate.net This provides a highly efficient and atom-economical route to complex pyrazole derivatives.
Construction of Complex Molecular Architectures Incorporating the this compound Core
The strategic arrangement of reactive sites in this compound—namely the aniline amino group, the pyrazole N-H, and the aryl bromide—renders it a highly valuable and versatile building block for the synthesis of complex, fused heterocyclic systems. This scaffold is particularly well-suited for constructing polycyclic architectures such as pyrazolo[4,3-c]quinolines, which are significant pharmacophores found in numerous biologically active compounds, including kinase inhibitors and anti-inflammatory agents. nih.govnih.govnih.gov The construction of these intricate molecules from the this compound core is primarily achieved through cyclization reactions that form a new six-membered ring, fusing the pyrazole and benzene (B151609) rings.
A principal synthetic route to the pyrazolo[4,3-c]quinoline scaffold is the Pictet-Spengler reaction. wikipedia.orgnih.gov This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. In the context of this compound, the 2-(pyrazol-4-yl)aniline moiety acts as the β-arylethylamine equivalent. The reaction proceeds via the formation of an iminium ion from the condensation of the aniline's amino group with a carbonyl compound. wikipedia.org Subsequent intramolecular electrophilic attack by the electron-rich C5 position of the pyrazole ring onto the iminium ion leads to the formation of the central pyridine (B92270) ring, yielding the tricyclic pyrazolo[4,3-c]quinoline core. The bromine atom at the 3-position of the aniline ring remains on the newly formed quinoline (B57606) segment, resulting in an 8-bromopyrazolo[4,3-c]quinoline derivative. A variety of aldehydes and ketones can be employed in this reaction, allowing for the introduction of diverse substituents at the 4-position of the final heterocyclic system.
Palladium-catalyzed reactions offer another powerful strategy for constructing complex architectures from this core. researchgate.net Intramolecular C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, can be envisioned where the aryl bromide is coupled with the pyrazole N-H. This would lead to a different class of fused heterocycles. More commonly, palladium catalysis is used in cyclization reactions that form the pyrazolo[4,3-c]quinoline system. For instance, a palladium catalyst can facilitate the cyclization of precursors derived from 2-(1H-pyrazol-5-yl)anilines. researchgate.net These methods highlight the utility of the bromo-substituent as a handle for further functionalization via other cross-coupling reactions (e.g., Suzuki, Sonogashira) either before or after the construction of the core tricycle.
The versatility of this compound as a synthon is showcased by its ability to generate a library of complex derivatives through these established synthetic strategies. The resulting 8-bromopyrazolo[4,3-c]quinoline scaffold is itself a valuable intermediate for further chemical elaboration, making this core structure a cornerstone in the synthesis of novel compounds with potential therapeutic applications. nih.govnih.gov
Interactive Data Table: Examples of Complex Architectures Derived from this compound
| Reactant Partner | Product Name | Product Structure | Reaction Type |
| Benzaldehyde | 8-Bromo-4-phenyl-4,5-dihydro-2H-pyrazolo[4,3-c]quinoline | Pictet-Spengler Reaction | |
| Acetone | 8-Bromo-4,4-dimethyl-4,5-dihydro-2H-pyrazolo[4,3-c]quinoline | Pictet-Spengler Reaction | |
| Formaldehyde | 8-Bromo-4,5-dihydro-2H-pyrazolo[4,3-c]quinoline | Pictet-Spengler Reaction | |
| 4-Chlorobenzaldehyde | 8-Bromo-4-(4-chlorophenyl)-4,5-dihydro-2H-pyrazolo[4,3-c]quinoline | Pictet-Spengler Reaction |
Advanced Spectroscopic and Structural Elucidation Methodologies
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Isotopic Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For 3-Bromo-2-(1H-pyrazol-4-yl)aniline, this technique would provide crucial confirmation of its molecular formula, C₉H₈BrN₃.
The key advantage of HRMS is its ability to measure mass-to-charge ratios (m/z) to a very high degree of accuracy, typically to four or five decimal places. This precision allows for the differentiation between compounds that have the same nominal mass but different elemental formulas.
A critical feature in the mass spectrum of this compound would be its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in an approximately 1:1 natural abundance. This results in two prominent peaks in the mass spectrum for the molecular ion, [M]⁺ and [M+2]⁺, that are separated by two mass units and have nearly equal intensity. This distinctive pattern is a strong indicator of the presence of a single bromine atom in the molecule.
Table 1: Expected HRMS Data for this compound
| Molecular Formula | Isotope | Calculated m/z |
|---|---|---|
| C₉H₈⁷⁹BrN₃ | [M]⁺ | 237.9927 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful method for elucidating the detailed structure of organic molecules in solution. A suite of NMR experiments would be necessary to assign the proton (¹H) and carbon (¹³C) signals and to establish the connectivity of the atoms in this compound.
1D NMR (¹H, ¹³C, ¹⁵N) for Basic Connectivity and Chemical Environment
¹H NMR: A proton NMR spectrum would reveal the number of different types of protons, their relative numbers, and information about their local chemical environment. The spectrum would be expected to show distinct signals for the protons on the aniline (B41778) and pyrazole (B372694) rings, as well as the N-H protons of the amine and pyrazole groups. The splitting patterns (multiplicity) of the signals would provide information about neighboring protons.
¹³C NMR: The carbon-13 NMR spectrum would indicate the number of unique carbon environments in the molecule. The chemical shifts of the carbon signals would help to distinguish between aromatic carbons and those bonded to heteroatoms.
¹⁵N NMR: While less common, ¹⁵N NMR could provide direct information about the electronic environment of the three nitrogen atoms in the molecule, aiding in the differentiation of the aniline amine and the two pyrazole nitrogens.
2D NMR (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations
Two-dimensional NMR experiments are essential for unambiguously assembling the molecular structure.
COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would help to trace the proton connectivity within the aniline and pyrazole rings.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds away. HMBC is crucial for connecting the different fragments of the molecule, for instance, by showing a correlation between a proton on the pyrazole ring and a carbon atom on the aniline ring, thus confirming their linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect correlations between protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining the relative orientation of the two rings and for confirming spatial proximities between specific protons.
Advanced NMR Experiments for Dynamic Processes and Complex Structures
For a molecule like this compound, advanced NMR experiments could investigate dynamic processes such as the tautomerism of the pyrazole ring and the potential for restricted rotation around the bond connecting the two rings. Techniques like variable temperature (VT) NMR could be employed to study these phenomena.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra serve as a "fingerprint" for the compound and are used to identify the presence of specific functional groups.
Fourier-Transform Infrared (FTIR) Spectroscopy
An FTIR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present.
Table 2: Expected FTIR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H (amine) | 3500-3300 | Symmetric and asymmetric stretching |
| N-H (pyrazole) | 3300-3200 | Stretching |
| C-H (aromatic) | 3100-3000 | Stretching |
| C=C (aromatic) | 1620-1550 | Ring stretching |
| C=N (pyrazole) | 1550-1450 | Ring stretching |
| C-N | 1350-1250 | Stretching |
The exact positions of these bands provide valuable information for confirming the presence of these functional groups within the molecular structure.
Surface-Enhanced Raman Scattering (SERS) for Trace Analysis Method Development
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that amplifies the Raman scattering signal of molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. clinmedjournals.org This enhancement can be several orders of magnitude (from 10⁷ to 10¹⁵), making it possible to detect even single molecules. clinmedjournals.org The development of a SERS-based method for the trace analysis of this compound would leverage these properties for sensitive and selective detection.
The methodology involves the interaction of the analyte with a SERS-active substrate. The enhancement of the Raman signal arises from two primary mechanisms: an electromagnetic enhancement due to localized surface plasmon resonance on the metallic nanostructures and a chemical enhancement involving charge-transfer complexes between the analyte and the surface. researchgate.net
For this compound, a method development strategy would involve:
Substrate Selection and Fabrication : Gold (Au) or silver (Ag) nanoparticles are commonly used as SERS substrates. clinmedjournals.org These can be prepared as colloidal solutions or fabricated as thin films on solid supports, such as glass slides, using techniques like layer-by-layer assembly. nih.gov For aniline derivatives, gold nanostars have been shown to be effective. researchgate.netresearchgate.net
Analyte Adsorption : The molecule of interest is adsorbed onto the SERS substrate. The aniline and pyrazole moieties in this compound can interact with the metal surface. The lone pair of electrons on the nitrogen atoms of the amine group and the pyrazole ring can facilitate chemisorption onto the nanoparticle surface. nih.gov
Spectral Acquisition and Analysis : A laser is used to excite the sample, and the scattered light is collected by a spectrometer. nih.gov The resulting SERS spectrum provides a unique vibrational fingerprint of the molecule. Specific bands corresponding to the pyrazole ring, the substituted aniline ring, and the C-Br bond would be identified. For instance, studies on other pyrazole derivatives have identified characteristic SERS bands that allow for their detection at very low concentrations. researchgate.net Similarly, the SERS spectra of aniline derivatives show characteristic shifts and enhancements in vibrational modes, such as NH₂ wagging and scissoring, which can be used for identification. researchgate.net
The development of a quantitative SERS method would enable the detection of trace amounts of this compound in various matrices, a capability valuable in fields such as environmental monitoring or quality control. mdpi-res.com The high sensitivity of SERS allows for detection limits in the nanomolar (nM) and even picomolar (pM) range. clinmedjournals.orgresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to study the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org This technique is particularly useful for analyzing molecules containing chromophores, which are parts of a molecule responsible for its color and light absorption.
The structure of this compound contains several chromophores: the aniline ring and the pyrazole ring. The presence of these conjugated π-systems gives rise to characteristic absorption bands in the UV-Vis spectrum. The primary electronic transitions observed are:
π → π* Transitions : These occur in molecules with double or triple bonds and aromatic systems. Both the aniline and pyrazole rings will exhibit strong absorptions due to these transitions. libretexts.org
n → π* Transitions : These transitions involve the promotion of an electron from a non-bonding atomic orbital (like the lone pairs on the nitrogen atoms of the amine and pyrazole groups) to an anti-bonding π* orbital. These are typically weaker in intensity than π → π* transitions. chemmethod.com
The experimental UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or methanol (B129727) would be expected to show absorption maxima characteristic of its constituent parts. Studies on related pyrazole and aniline derivatives provide insight into the expected spectral features. mdpi.comjmchemsci.com For example, pyrazole azo dyes show absorption bands for the pyrazole chromophore in the 216–223 nm range. mdpi.com Aniline and its derivatives typically exhibit intense absorption bands related to the benzene (B151609) ring. jmchemsci.com The combination of the pyrazole and aniline moieties, along with the bromo-substituent, will influence the precise wavelength and intensity of these absorption bands.
| Chromophore System | Typical Transition | Approximate Absorption Range (nm) | Reference |
|---|---|---|---|
| Pyrazole Ring | π → π | 210 - 240 | mdpi.com |
| Aniline/Aromatic Ring | π → π | 230 - 290 | chemmethod.comjmchemsci.com |
| Amine Group (-NH₂) | n → π | ~300 - 350 (often weaker) | chemmethod.com |
| Pyrazole N-H | n → π | ~280 - 330 (often weaker) | mdpi.com |
The solvent used can also affect the spectrum by stabilizing the ground or excited states differently, leading to shifts in the absorption maxima. nih.gov Analysis of the UV-Vis spectrum is fundamental for understanding the electronic properties of the molecule.
X-ray Crystallography for Solid-State Structure Determination
The primary prerequisite for X-ray crystallographic analysis is a high-quality single crystal. nih.govnumberanalytics.com For an organic compound like this compound, several techniques can be employed for crystal growth:
Slow Evaporation : This is the most common method for small organic molecules. A saturated solution of the compound is prepared in a suitable solvent, and the solvent is allowed to evaporate slowly and undisturbed over several days or weeks. scirp.orgrasayanjournal.co.in Optimization involves screening various solvents or solvent mixtures to find conditions that promote slow, ordered crystal formation rather than rapid precipitation. For aniline derivatives, ethanol is often a suitable solvent. scirp.org
Solvent Diffusion : This technique involves dissolving the compound in a "good" solvent and carefully layering a "poor" solvent (in which the compound is less soluble) on top. Crystals form at the interface as the solvents slowly mix.
Vapor Diffusion : A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger container holding a more volatile solvent in which the compound is insoluble. The vapor from the outer solvent diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
Bridgman-Stockbarger Method : This is a melt-growth technique where the purified material is melted in a sealed ampoule and then slowly passed through a temperature gradient, causing a single crystal to grow from the melt. mdpi.com
Optimization of crystal growth is often the most challenging step and may require experimenting with different solvents, temperatures, and concentrations to obtain crystals of sufficient size and quality. nih.govscirp.org
Once a suitable crystal is obtained, the process of structure determination involves several key steps: numberanalytics.com
Mounting and Data Collection : A single crystal is mounted on a goniometer, which allows it to be precisely oriented. fiveable.me The crystal is then placed in a monochromatic X-ray beam. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots. anton-paar.com This pattern is recorded on a detector as the crystal is rotated. numberanalytics.com Modern diffractometers automate this process, collecting thousands of reflections. nih.gov
Data Processing : The collected diffraction images are processed using specialized software. This step involves integrating the intensities of the diffraction spots and applying corrections for various experimental factors to produce a list of reflection intensities. fiveable.me
Structure Solution : The processed data is used to solve the "phase problem" and generate an initial electron density map of the crystal's unit cell. From this map, an initial model of the molecular structure can be built.
Structure Refinement : The initial atomic model is refined against the experimental diffraction data using least-squares techniques. anton-paar.com This iterative process adjusts atomic positions, bond lengths, and angles to improve the agreement between the calculated diffraction pattern from the model and the observed pattern, resulting in a precise and accurate final structure. researchgate.net
| Parameter | Example Value |
|---|---|
| Formula | C₂₆H₂₇BrN₃O₃P |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 11.25 Å, b = 23.91 Å, c = 9.47 Å, β = 91.23° |
| Radiation | Mo Kα |
| Reflections Collected | 4502 |
| Final R-factor [R(F² > 2σ(F²))] | 0.047 |
The refined crystal structure reveals the molecule's conformation (the spatial arrangement of its atoms) and how the molecules pack together in the solid state (supramolecular structure). For this compound, key structural features would include:
Molecular Conformation : The analysis would determine the dihedral angle between the planes of the aniline and pyrazole rings. In a related structure, the pyrazole and bromophenyl rings were found to be nearly perpendicular. nih.gov This twisting is common in bi-aryl systems to relieve steric hindrance.
Supramolecular Packing : The packing is governed by intermolecular interactions. For N-H unsubstituted pyrazoles, hydrogen bonding is a dominant feature. researchgate.net Molecules of this compound are expected to form hydrogen-bonded dimers or chains (catemers) via the N-H donor and the lone pair on the other pyrazole nitrogen atom (N-H···N). nih.govresearchgate.net In addition to hydrogen bonds, π–π stacking interactions between the aromatic rings of adjacent molecules can further stabilize the crystal packing. mdpi.comresearchgate.net Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts. jyu.fimdpi.com
Understanding these packing motifs is crucial as they influence the material's properties, such as solubility and melting point. mdpi.com
X-ray crystallography is the most reliable method for determining the absolute configuration of a chiral molecule. nih.gov The molecule this compound is itself achiral. However, this analysis would become applicable if the compound crystallizes in a non-centrosymmetric (chiral) space group.
The determination of absolute configuration relies on the phenomenon of anomalous dispersion. When X-rays interact with electrons, there is a small, wavelength-dependent phase shift. This effect is usually negligible but becomes significant for atoms near their X-ray absorption edge. By carefully measuring the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which are no longer equal in the absence of a center of symmetry, the absolute arrangement of atoms in the crystal can be unambiguously determined. nih.govacs.org The Flack parameter is a value calculated during refinement that indicates the correctness of the assigned absolute structure, with a value near zero confirming the assignment.
Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS, HPLC-NMR) for Mixture Analysis and Purity Assessment
The comprehensive characterization of "this compound" and its derivatives, particularly in complex mixtures resulting from synthesis, necessitates the use of advanced hyphenated analytical techniques. These methods, which couple the separation power of chromatography with the detection and structural elucidation capabilities of spectroscopy, are indispensable for purity assessment and the identification of byproducts.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a cornerstone technique for the analysis of "this compound". It is frequently employed to monitor the progress of chemical reactions during its synthesis and to confirm the molecular weight of the final product and any intermediates. bldpharm.comcsic.es In a typical application, the reaction mixture is injected into a high-performance liquid chromatography (HPLC) system, where individual components are separated based on their affinity for the stationary and mobile phases. The eluent from the HPLC column is then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing definitive molecular weight information.
Research findings often report the use of LC-MS to verify the formation of the desired compound. For instance, in the synthesis of related pyrazole derivatives, LC-MS analysis is used to detect the protonated molecule [M+H]⁺, confirming the successful coupling or substitution reaction. csic.esjst.go.jp This technique is also crucial for purity assessment, with HPLC chromatograms providing data on the percentage of the main peak relative to impurities. semanticscholar.orgrsc.org
Interactive Table: LC-MS Data for Pyrazole Derivatives
The following table summarizes typical data obtained from LC-MS analysis of pyrazole-containing compounds found in research literature, illustrating its utility in purity and identity confirmation.
| Compound Class | Retention Time (min) | Observed [M+H]⁺ (m/z) | HPLC Purity (%) | Reference |
| 1H-pyrazolo[3,4-b]pyridine derivative | 2.294 | 413.2452 | 95.854 | semanticscholar.org |
| 1H-pyrazolo[3,4-b]pyridine derivative | 1.899 | 399.2290 | 97.869 | semanticscholar.org |
| 1H-pyrazolo[3,4-b]pyridine derivative | 1.98 | 424.2244 | 98.548 | semanticscholar.org |
| Substituted 2-nitroaniline | 5.52 | 334.35 | 95 | rsc.org |
| N-alkylated pyrazole analogue | 2.159 | 466.2715 | 100 | semanticscholar.org |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) serves as a complementary technique to LC-MS, particularly for volatile and thermally stable compounds. While less frequently cited for "this compound" itself, its application on structurally similar anilines and their derivatives highlights its potential utility. nanobioletters.com In GC-MS, the sample is vaporized and separated in a gaseous mobile phase. This method is highly effective for separating isomers and identifying volatile impurities that might be present in a sample of "this compound".
For example, in the characterization of Schiff bases derived from 3-bromo-4-methylaniline, GC-MS was used to determine the mass of the synthesized compounds, confirming their structure. nanobioletters.com A comparative study on the analysis of aniline derivatives in environmental samples demonstrated that while LC-MS/MS offers rapidity, GC-MS provides robust and reliable quantification, with results deviating by less than 15% from reference values in interlaboratory comparisons. d-nb.info This underscores the value of GC-MS for quantitative purity analysis.
High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR)
While specific applications of HPLC-NMR for "this compound" are not extensively documented in public literature, the potential of this powerful technique is significant. HPLC-NMR combines the separation capabilities of HPLC with the detailed structural elucidation power of Nuclear Magnetic Resonance (NMR) spectroscopy. This is particularly valuable for the unambiguous identification of unknown impurities or isomers in a sample.
In a typical HPLC-NMR setup, after separation on the HPLC column, the eluent flows through an NMR flow cell, where spectra of the separated components are acquired. This allows for the direct structural characterization of minor components in a mixture without the need for laborious isolation. For "this compound", HPLC-NMR could be instrumental in:
Isomer Differentiation: Distinguishing between positional isomers that may form during synthesis and possess identical mass spectra.
Impurity Structuring: Elucidating the full chemical structure of unknown byproducts observed in LC-MS or GC-MS analyses.
Degradant Identification: Characterizing degradation products that may form during storage or under stress conditions.
The combination of these hyphenated techniques provides a powerful analytical toolkit for ensuring the purity, identity, and quality of "this compound" in research and development.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Bromo-2-(1H-pyrazol-4-yl)aniline, these methods can elucidate the distribution of electrons and energy levels, which dictate its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Studies of Ground State Geometries and Energies
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. DFT calculations are used to determine the most stable three-dimensional arrangement of atoms (the ground state geometry) by minimizing the total electronic energy.
For this compound, DFT studies, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would predict key geometric parameters. nih.govacs.org These calculations show that substituents on aniline (B41778) and pyrazole (B372694) rings can influence bond angles and lengths. nih.govacs.org The bromine atom and the pyrazole ring, being ortho to the amino group, would cause significant steric and electronic effects, influencing the planarity of the aniline ring and the orientation of the amino group. rsc.orgtandfonline.com The final optimized geometry represents the molecule at its lowest energy point on the potential energy surface.
Table 1: Representative DFT-Calculated Geometrical Parameters for a Pyrazole-Aniline System (Note: This data is illustrative, based on typical values for related structures, as specific experimental data for the title compound is not publicly available.)
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| C-C (Ring-Ring) Bond Length | The length of the bond connecting the aniline and pyrazole rings. | 1.485 Å |
| C-Br Bond Length | The length of the bond between the aniline ring carbon and the bromine atom. | 1.910 Å |
| C-N (Aniline) Bond Length | The length of the bond between the aniline ring carbon and the amino group nitrogen. | 1.401 Å |
| N-H (Amine) Bond Length | The length of the bonds in the amino group. | 1.015 Å |
| C-C-N-H Dihedral Angle | The torsion angle describing the pyramidalization of the amino group. | ~35-45° |
| C-C-C-C Dihedral Angle (Ring-Ring) | The torsion angle between the aniline and pyrazole rings. | ~40-60° |
Ab Initio Methods for High-Accuracy Calculations
Ab initio (Latin for "from the beginning") methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Møller–Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory provide higher accuracy than standard DFT for calculating electronic energies and properties, albeit at a significantly greater computational expense. nih.govrsc.orgmdpi.com
For this compound, ab initio calculations could be used to:
Refine Energetics: Provide a more accurate calculation of the ground state energy and the relative energies of different conformers or tautomers. rsc.orgrsc.org
Validate DFT Results: Serve as a benchmark to confirm the accuracy of less computationally demanding DFT methods. mdpi.com
Investigate Weak Interactions: Accurately model non-covalent interactions, such as intramolecular hydrogen bonding, which might exist between the aniline's amino group and the pyrazole's nitrogen atoms.
Studies on related pyrazole systems have used ab initio calculations to determine the relative stability of different tautomers and hydrogen-bonding patterns with high confidence. nih.govchemrxiv.org
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis
MEP and FMO analyses are crucial for understanding a molecule's reactivity. researchgate.net These are typically performed on the geometry optimized by DFT.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. nih.govtandfonline.comchemmethod.com It uses a color scale to identify charge distribution:
Red/Yellow: Regions of negative potential (electron-rich), indicating likely sites for electrophilic attack. For this compound, these would be expected around the nitrogen atoms of the pyrazole ring and the amino group.
Blue: Regions of positive potential (electron-poor), indicating likely sites for nucleophilic attack. These are often found around the hydrogen atoms of the amino group and the pyrazole N-H.
Frontier Molecular Orbital (FMO) Analysis: FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov
HOMO: The outermost orbital containing electrons. Its energy level (E_HOMO) relates to the molecule's ability to donate electrons. A higher E_HOMO suggests a better electron donor. The HOMO is often localized over the electron-rich aniline ring.
LUMO: The innermost orbital without electrons. Its energy level (E_LUMO) indicates the molecule's ability to accept electrons. A lower E_LUMO suggests a better electron acceptor.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of chemical reactivity and kinetic stability. acs.org A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower stability. nih.gov
From these energies, key reactivity descriptors can be calculated to quantify the molecule's chemical behavior.
Table 2: Representative FMO and Global Reactivity Descriptors (Note: Values are illustrative, based on typical results for similar heterocyclic compounds.)
| Parameter | Formula | Typical Calculated Value (eV) | Interpretation |
|---|---|---|---|
| E_HOMO | - | -5.85 | Electron donating ability |
| E_LUMO | - | -1.20 | Electron accepting ability |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.65 | Chemical reactivity and stability |
| Ionization Potential (I) | -E_HOMO | 5.85 | Energy required to remove an electron |
| Electron Affinity (A) | -E_LUMO | 1.20 | Energy released when an electron is added |
| Chemical Hardness (η) | (I - A) / 2 | 2.325 | Resistance to change in electron configuration |
| Electronegativity (χ) | (I + A) / 2 | 3.525 | Power to attract electrons |
Conformational Analysis and Energy Landscapes
This compound is not a rigid molecule. Rotation can occur around the single bond connecting the aniline and pyrazole rings. Conformational analysis involves mapping the energy of the molecule as a function of this rotation (i.e., the dihedral angle). This creates a conformational energy profile, or energy landscape, which identifies the most stable conformers (energy minima) and the rotational energy barriers between them (energy maxima). nih.govnih.govresearchgate.net
For this biaryl system, the key factors influencing conformational preference are:
Steric Hindrance: The bulky bromine atom and the pyrazole ring are ortho to each other on the aniline ring, creating significant steric repulsion. This repulsion likely prevents the molecule from adopting a fully planar conformation. mdpi.com
Electronic Interactions: Repulsion between the lone pairs of the amino nitrogen and the π-electron clouds of the aromatic rings can influence the rotational preference. nih.govnih.gov
Intramolecular Hydrogen Bonding: A potential hydrogen bond between one of the N-H protons of the aniline and a nitrogen atom of the pyrazole ring could stabilize specific non-planar conformations.
Computational studies on similar biaryl systems show that the interplay of these effects often results in a twisted (non-planar) ground state conformation. nih.govmdpi.comresearchgate.net The energy landscape would reveal the energy cost of rotating the rings relative to one another, which is crucial for understanding its dynamic behavior in solution and its ability to bind to biological targets.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an invaluable tool for elucidating the step-by-step pathways of chemical reactions. acs.orgresearchgate.net For this compound, this could involve modeling its synthesis (e.g., a Suzuki or Buchwald-Hartwig coupling to form the C-C bond between the rings) or its subsequent reactions. nih.govroyalsocietypublishing.org DFT calculations can map the potential energy surface of a reaction, identifying all reactants, intermediates, transition states, and products. nih.govacs.org
Transition State Identification and Energy Barrier Calculations
A transition state (TS) is the highest energy point along the lowest energy path of a reaction, representing the "point of no return." ic.ac.uk Locating the TS structure and calculating its energy are paramount to understanding reaction kinetics.
TS Identification: A transition state is located on the potential energy surface as a first-order saddle point, meaning it is an energy maximum in the direction of the reaction coordinate but an energy minimum in all other directions. Computationally, this is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the atomic motion along the reaction coordinate (e.g., the forming or breaking of a bond). ic.ac.ukpnas.org
Energy Barrier Calculation: The activation energy (or energy barrier) of a reaction is the energy difference between the transition state and the reactants. nih.gov A high energy barrier corresponds to a slow reaction, while a low barrier indicates a fast reaction. For a C-C bond-forming reaction to create the molecule, a typical activation barrier might be in the range of 15-25 kcal/mol. mdpi.com Computational modeling allows for the comparison of different possible reaction pathways, identifying the one with the lowest energy barrier as the most plausible mechanism. acs.org
Intrinsic Reaction Coordinate (IRC) Analysis
Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to map the minimum energy reaction path connecting a transition state to the corresponding reactants and products. This analysis is crucial for verifying that a calculated transition state structure indeed links the desired reactants and products and for understanding the detailed mechanism of a chemical reaction. nih.govacs.org
For reactions involving pyrazole derivatives, such as N-alkylation or cycloadditions, IRC calculations performed with Density Functional Theory (DFT) have been instrumental in elucidating the step-by-step mechanism. nih.govmdpi.com The analysis can confirm whether a reaction proceeds through a concerted or a stepwise mechanism by identifying any intermediates along the reaction coordinate. acs.org For instance, in the study of cycloaddition reactions to form pyrazole rings, IRC calculations have verified the connection between transition states and the resulting pyrazole adducts. mdpi.comnih.gov Similarly, theoretical studies on the rearrangement of complex molecules have used IRC to confirm that the identified saddle points on the potential energy curve correctly describe the proposed reaction pathway. acs.orgscielo.org.mx
While a specific IRC analysis for the synthesis of this compound is not detailed in the available literature, this computational technique would be the definitive method to theoretically validate its formation pathway, for example, in a Suzuki coupling or a Buchwald-Hartwig amination reaction involving the constituent pyrazole and aniline moieties. The analysis would provide a detailed energy profile, confirming the transition states and any intermediates involved in the carbon-nitrogen or carbon-carbon bond-forming steps.
Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR frequencies, UV-Vis absorption)
Computational methods, particularly those based on DFT, are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. rsc.orgnih.gov These predictions are invaluable for structure elucidation and for interpreting experimental data.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.net Calculations can accurately forecast the chemical shifts by modeling the magnetic shielding around each nucleus. modgraph.co.uk For this compound, the predicted shifts would be influenced by the electron-withdrawing effect of the bromine atom and the electronic interplay between the aniline and pyrazole rings. Discrepancies between calculated and experimental values can often be attributed to solvent effects, which can also be modeled using approaches like the Polarizable Continuum Model (PCM). liverpool.ac.uk
| Atom Type | Position | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H NMR | Aniline-H4 | ~7.40 |
| Aniline-H5 | ~6.90 | |
| Aniline-H6 | ~7.20 | |
| Aniline-NH₂ | ~4.5 - 5.5 | |
| Pyrazole-H1 (NH) | ~12.5 - 13.5 | |
| Pyrazole-H3 | ~7.80 | |
| Pyrazole-H5 | ~8.00 | |
| ¹³C NMR | Aniline-C1 (C-NH₂) | ~145.0 |
| Aniline-C2 (C-Pyrazolyl) | ~120.0 | |
| Aniline-C3 (C-Br) | ~112.0 | |
| Pyrazole-C3 | ~138.0 | |
| Pyrazole-C4 | ~115.0 | |
| Pyrazole-C5 | ~130.0 |
IR Frequencies: Theoretical calculations of vibrational frequencies are essential for assigning the absorption bands in an experimental IR spectrum. DFT calculations can predict the frequencies and intensities of the fundamental vibrational modes. researchgate.net For this compound, key predicted vibrations would include the N-H stretching of both the aniline and pyrazole groups, aromatic C-H stretching, and the C-Br stretching frequency. A high correlation between theoretical and experimental IR spectra has been observed for many pyrazole derivatives. nih.govnih.gov
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| N-H Stretch (Pyrazole) | ~3450 |
| N-H Stretch (Aniline, Asymmetric) | ~3400 |
| N-H Stretch (Aniline, Symmetric) | ~3300 |
| C-H Stretch (Aromatic) | 3100 - 3000 |
| C=N / C=C Stretch (Ring) | 1600 - 1450 |
| C-N Stretch | 1350 - 1250 |
| C-Br Stretch | 650 - 550 |
UV-Vis Absorption: The electronic absorption properties are typically predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the excitation energies and oscillator strengths, which correspond to the λ_max and intensity of absorption bands in the UV-Vis spectrum. For this compound, the predicted spectrum would be dominated by π→π* transitions within the conjugated system formed by the aniline and pyrazole rings. bohrium.com The position of the absorption maximum can be influenced by solvent polarity, an effect that can be modeled computationally. researchgate.net
| Parameter | Predicted Value |
|---|---|
| λ_max (in Ethanol) | ~280 - 320 nm |
| Major Transition Type | π→π* |
| Key Orbitals Involved | HOMO → LUMO |
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the structural or physicochemical properties of a series of compounds with a specific property, such as biological activity or chemical reactivity. researchgate.net For a compound like this compound, QSPR can be a powerful tool for predicting its potential as a bioactive agent and for designing more potent analogues. mdpi.com
The process involves several steps:
Dataset Selection: A series of pyrazole derivatives with known experimental values for a particular property (e.g., IC₅₀ for enzyme inhibition) is compiled.
Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each molecule in the series.
Model Development: Statistical methods, such as Partial Least Squares (PLS), are used to build a mathematical equation that links the descriptors to the property. Advanced 3D-QSPR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are also commonly employed. rsc.orgresearchgate.net These methods generate 3D contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, or other fields would enhance or diminish the desired property. frontiersin.org
Model Validation: The predictive power of the QSPR model is rigorously validated using statistical metrics and external test sets. rsc.org
For pyrazole derivatives, QSPR models have been successfully developed to predict their anti-cancer, anti-inflammatory, and antimicrobial activities. mdpi.comrsc.org By applying such a validated model, the biological activity of this compound could be predicted, and the model's contour maps would provide crucial guidance on how to modify its structure—for instance, by changing substituents on the aniline or pyrazole rings—to optimize its therapeutic potential.
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their interactions over time. eurasianjournals.com For this compound, MD simulations provide critical insights into its flexibility, conformational preferences, and interactions with biological macromolecules. nih.gov
Conformational Analysis: A molecule's biological activity is often dictated by its three-dimensional shape and ability to adopt a specific conformation that is complementary to a biological target's binding site. MD simulations explore the potential energy surface of the molecule by simulating its atomic motions over a period of time, typically nanoseconds to microseconds. This exploration reveals the accessible conformations and the relative stabilities of different rotamers, particularly concerning the torsion angle between the pyrazole and aniline rings. nih.gov Understanding the low-energy conformational space is essential for rational drug design.
Interaction with Biological Targets: MD simulations are extensively used to refine and validate molecular docking results. nih.gov After docking this compound into a protein's active site, an MD simulation can be run on the resulting complex. This simulation assesses the stability of the binding pose and the persistence of key interactions (like hydrogen bonds and hydrophobic contacts) over time. researchgate.net Analysis of the simulation trajectory, including calculations of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), can confirm whether the ligand remains stably bound. nih.gov Furthermore, advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to the MD trajectory to calculate the binding free energy, providing a more accurate estimate of binding affinity than docking scores alone. researchgate.netnih.gov These studies are critical for validating the potential of compounds as inhibitors of targets like kinases or other enzymes. researchgate.net
Applications in Materials Science and Chemical Tool Development
Utilization as Synthetic Building Blocks and Chemical Intermediates
3-Bromo-2-(1H-pyrazol-4-yl)aniline is a versatile synthetic intermediate prized for the distinct reactivity of its functional groups. The presence of an aryl bromide moiety makes it an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. enaminestore.commdpi.com These reactions allow for the strategic formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks from this relatively simple precursor. smolecule.com
The bromine atom on the aniline (B41778) ring can be substituted through various coupling methodologies. smolecule.com For instance, in Suzuki coupling, the bromine can be replaced with a variety of organic groups by reacting it with a boronic acid or ester. Similarly, Heck coupling reactions allow for the introduction of alkenyl groups. The aniline and pyrazole (B372694) nitrogen atoms also provide reaction sites, making the compound a trifunctional building block. The Buchwald-Hartwig amination can be employed to couple the aniline nitrogen with other aryl halides, while the pyrazole nitrogen can also participate in N-arylation reactions. This multi-faceted reactivity allows chemists to use this compound as a scaffold, selectively modifying its different positions to build a diverse library of compounds. enaminestore.com
Table 1: Key Synthetic Transformations Using the 3-Bromo-2-(pyrazol-4-yl)aniline Scaffold
| Reaction Type | Reacting Site | Bond Formed | Significance |
| Suzuki Coupling | Aryl Bromide (C-Br) | C-C | Forms biaryl structures common in pharmaceuticals and materials. |
| Heck Coupling | Aryl Bromide (C-Br) | C-C (alkenyl) | Introduces vinyl groups for further functionalization or polymer synthesis. |
| Sonogashira Coupling | Aryl Bromide (C-Br) | C-C (alkynyl) | Creates linear, rigid structures often used in molecular wires and electronics. nih.gov |
| Buchwald-Hartwig Amination | Aniline (N-H) / Aryl Bromide (C-Br) | C-N | Constructs complex amines and links molecular fragments. |
Ligand Design in Coordination Chemistry and Catalysis
The nitrogen atoms of both the pyrazole ring and the aniline group position this compound as an effective chelating ligand. researchgate.net These nitrogen atoms can act as Lewis bases, donating their lone pairs of electrons to coordinate with transition metal ions. This binding capability is central to its application in coordination chemistry and the development of novel catalysts.
The geometry of this compound allows it to act as a bidentate ligand, where both the aniline nitrogen and one of the pyrazole nitrogens can bind to a single metal center, forming a stable five- or six-membered ring structure. Pyrazole-containing ligands are well-regarded as excellent chelating agents for a variety of transition metals, including palladium (Pd), platinum (Pt), copper (Cu), and nickel (Ni). researchgate.netresearchgate.net
Studies on analogous pyrazole-based ligands have shown that they can form well-defined coordination complexes with specific geometries. For example, complexes with Ni(II) have been observed to adopt a tetrahedral geometry, while Cu(II) complexes may exhibit a square planar geometry. researchgate.net The electronic properties of the ligand, influenced by the bromine atom and the pyrazole ring, can tune the stability and reactivity of the resulting metal complex.
Table 2: Potential Coordination Complexes with this compound
| Transition Metal | Potential Complex Geometry | Relevant Application Area |
| Palladium (Pd) | Square Planar | Homogeneous Catalysis (Cross-coupling) |
| Platinum (Pt) | Square Planar | Optoelectronic Materials (OLEDs) |
| Copper (Cu) | Square Planar / Tetrahedral | Catalysis, Materials Science researchgate.net |
| Nickel (Ni) | Tetrahedral / Square Planar | Catalysis researchgate.net |
Metal complexes derived from pyrazole-aniline ligands are candidates for catalysts in a range of chemical transformations. In homogeneous catalysis, where the catalyst is dissolved in the reaction medium, palladium complexes of such ligands are explored for their efficacy in cross-coupling reactions. The ligand's structure can influence the efficiency and selectivity of the catalytic cycle.
For heterogeneous catalysis, the ligand or its metal complex can be anchored to a solid support. This approach facilitates catalyst separation from the reaction products, which is a significant advantage in industrial processes. One strategy involves incorporating pyrazole-based linkers into Metal-Organic Frameworks (MOFs), creating a porous, crystalline material with accessible catalytic metal sites. ethz.ch The functional groups on this compound provide handles for its integration into such solid-supported catalytic systems.
Integration into Advanced Organic Materials
The unique combination of a halogenated aromatic system and a heterocyclic moiety makes this compound an attractive component for the design of advanced organic materials with tailored electronic and photophysical properties.
The aniline functional group serves as a key anchor point for polymerization. Through reactions like oxidative polymerization or by converting the amine to other reactive groups, this compound can be incorporated as a monomer into polymer chains. The inclusion of the bromo-pyrazole unit can impart specific properties to the resulting polymer, such as flame retardancy (due to bromine), altered solubility, and the ability to coordinate metal ions for sensing or catalytic applications. The use of aniline derivatives as monomers for creating self-repairing or stimuli-responsive polymers highlights the potential of this class of compounds in materials science. acs.org
The rigid, planar structure and rich electronic nature of the pyrazole-aniline core are highly beneficial for optoelectronic applications. Research on closely related pyrazole-aniline ligands has demonstrated that their transition metal complexes, particularly with heavy metals like platinum(II), can exhibit intense phosphorescence. This property is highly sought after for use as emitters in Organic Light-Emitting Diodes (OLEDs). The ligand framework helps to achieve high electroluminescence efficiency, a critical parameter for display and lighting technology.
Furthermore, the molecule's structure, featuring hydrogen bond donors (N-H) and acceptors (pyrazole N), allows it to participate in the formation of ordered, self-assembled structures known as supramolecular materials. bohrium.com These assemblies are governed by non-covalent interactions and can lead to materials with novel properties, such as molecular sensors or stimuli-responsive systems.
Table 3: Applications in Advanced Organic Materials
| Material Type | Role of this compound | Resulting Property/Function |
| Organic Light-Emitting Diodes (OLEDs) | Precursor to a phosphorescent platinum(II) complex ligand. | High electroluminescence efficiency. |
| Functional Polymers | Monomeric unit integrated into a polymer backbone. | Enhanced thermal stability, flame retardancy, or metal-coordination sites. |
| Supramolecular Assemblies | A molecular building block capable of hydrogen bonding. bohrium.com | Formation of ordered structures for sensing or molecular recognition. |
| Donor-Acceptor Systems | Component in a larger π-conjugated system. acs.org | Photoinduced electron transfer properties for photovoltaics or electronics. acs.org |
Development of Chemical Probes and Sensors (Non-biological detection applications)
Currently, there are no published reports on the development or use of this compound as a chemical probe or sensor for non-biological detection. The broader class of pyrazole derivatives has been explored for creating fluorescent chemosensors for detecting various ions and molecules. However, the specific compound this compound has not been featured in these studies.
Role in Supramolecular Chemistry and Non-Covalent Interactions
No experimental or computational studies detailing the specific hydrogen bonding networks formed by this compound are available. However, the molecule possesses both hydrogen bond donors (the NH groups of the aniline and pyrazole moieties) and hydrogen bond acceptors (the nitrogen atoms of the pyrazole ring). This structure is conducive to forming extensive intermolecular hydrogen bonds. In the crystal structures of related compounds, such as N-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine, complex hydrogen bonding networks involving N-H···N and C-H···Br interactions are observed, which dictate the molecular packing. mdpi.com Similar interactions would be expected to play a crucial role in the crystal structure of this compound.
There is a lack of specific research on the π-stacking and other aromatic interactions of this compound. The compound contains two aromatic systems: the bromoaniline ring and the pyrazole ring. These rings can participate in π-π stacking interactions, which are common in stabilizing the crystal structures of aromatic compounds. iucr.org Studies on other pyrazole-containing molecules confirm their ability to form such interactions, which can influence their assembly into larger structures. researchgate.net For instance, research on some pyrazole derivatives has highlighted the importance of π-π stacking in their crystal packing. Furthermore, the bromine atom can participate in halogen bonding, another significant non-covalent interaction, though this has not been specifically documented for this compound.
Advanced Methodologies and Techniques for Studying 3 Bromo 2 1h Pyrazol 4 Yl Aniline
In Situ Spectroscopic Monitoring of Reaction Progress
Real-time monitoring of chemical reactions provides invaluable data on reaction kinetics, intermediates, and endpoint determination without the need for sample extraction. For the synthesis of 3-Bromo-2-(1H-pyrazol-4-YL)aniline, which involves multi-step processes, in situ spectroscopic techniques are particularly advantageous.
Detailed Research Findings: While specific studies on the in situ monitoring of this compound synthesis are not prevalent in public literature, the principles can be extrapolated from similar chemical transformations. researchgate.netresearchgate.net Techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and Raman spectroscopy can be employed. researchgate.netresearchgate.net For instance, in a related synthesis of an imine compound, in situ IR spectroscopy was used to continuously monitor the reduction of the C=N double bond. researchgate.net This approach allows for the precise tracking of the consumption of reactants and the formation of products. In the context of synthesizing this compound, key transformations such as the formation of the pyrazole (B372694) ring or the coupling of the pyrazole and aniline (B41778) moieties could be monitored. nih.gov For example, the disappearance of characteristic vibrational bands of starting materials and the appearance of new bands corresponding to the product can be tracked in real-time, as demonstrated in the study of complexation reactions of pyrazole-containing ligands. researchgate.net
Table 1: Potential In Situ Spectroscopic Monitoring Techniques for the Synthesis of this compound
| Spectroscopic Technique | Information Provided | Potential Application in Synthesis |
| FTIR Spectroscopy | Functional group changes, reaction kinetics. researchgate.net | Monitoring the formation of the pyrazole ring and the N-H bond. |
| NMR Spectroscopy | Structural elucidation of intermediates and products. | Characterizing transient intermediates in the coupling reaction. |
| Raman Spectroscopy | Changes in molecular vibrations, particularly for symmetric bonds. researchgate.net | Complementary to FTIR, useful for monitoring reactions in aqueous media. |
Microfluidic and Flow Chemistry Applications for Reaction Screening and Optimization
Microfluidic and flow chemistry systems offer enhanced control over reaction parameters, improved safety for handling hazardous reagents, and the potential for rapid screening and optimization. beilstein-journals.orgsci-hub.se These technologies are well-suited for the synthesis of heterocyclic compounds like pyrazoles. sci-hub.seacs.org
Detailed Research Findings: The synthesis of pyrazole derivatives has been successfully demonstrated using flow chemistry. sci-hub.seacs.org For example, a continuous flow process has been used for the multi-step synthesis of 4-(pyrazol-1-yl)carboxanilides, which share a similar pyrazole-aniline scaffold with the target compound. acs.org This involved a cyclocondensation-hydrogenation sequence performed in flow reactors, resulting in high yields and throughput. acs.org The nitration of pyrazole-5-carboxylic acid has also been achieved in a microreactor with improved yield and safety compared to batch processes. beilstein-journals.org These examples underscore the potential of applying flow chemistry to the synthesis of this compound, potentially improving reaction efficiency and allowing for safer handling of reagents like bromine. The use of electrochemical microreactors has also been reported for the dehydrogenative azolation of arenes to form aryl-pyrazoles, a technique that could be adapted for the synthesis of the target molecule. acs.org
Table 2: Advantages of Flow Chemistry for this compound Synthesis
| Feature | Advantage | Relevance to Synthesis |
| Precise Temperature Control | Improved selectivity and yield. beilstein-journals.org | Minimizing side reactions during bromination or coupling steps. |
| Enhanced Mass Transfer | Faster reaction rates. beilstein-journals.org | Accelerating the formation of the pyrazole ring. |
| Rapid Mixing | Uniform reaction conditions. | Ensuring consistent product quality. |
| Safety | Small reaction volumes minimize risks with hazardous reagents. beilstein-journals.org | Safer handling of brominating agents and other reactive chemicals. |
| Automation | High-throughput screening and optimization. beilstein-journals.org | Efficiently exploring a wide range of reaction conditions. |
Solid-Phase Organic Synthesis (SPOS) Strategies for Analogue Library Creation
Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of libraries of related compounds, which is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.govnih.govresearchgate.net This methodology involves attaching a starting material to a solid support and then carrying out a series of reactions to build the desired molecule before cleaving it from the support. pageplace.de
Detailed Research Findings: SPOS has been widely used to create libraries of diverse heterocyclic compounds, including those with a pyrazole core. nih.govpageplace.de For instance, strategies for the solid-phase synthesis of pyrazoles and pyrazolo[4,3-d]pyridazine-4,7-diones have been developed. nih.govscirp.org The general approach involves anchoring a suitable building block to a resin, followed by sequential reactions to construct the pyrazole ring and introduce substituents. pageplace.deacs.org For creating analogues of this compound, one could envision attaching either the aniline or the pyrazole precursor to a solid support. Subsequent chemical modifications, such as varying the substituents on either ring, could be performed in a parallel fashion to generate a library of analogues for biological screening. nih.govresearchgate.net
High-Throughput Experimentation and Automation in Research
High-throughput experimentation (HTE) and automation have revolutionized pharmaceutical research by enabling the rapid screening of thousands of reaction conditions. acs.orgresearchgate.net This approach is particularly valuable for optimizing complex reactions, such as the cross-coupling reactions often used to synthesize biaryl compounds like this compound. acs.org
Detailed Research Findings: HTE platforms are frequently used to optimize conditions for reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings, which are highly relevant to the synthesis of the target molecule. acs.orgresearchgate.net These platforms allow for the screening of a wide array of catalysts, ligands, bases, and solvents in a miniaturized format, leading to significant savings in time and materials. acs.orgupertis.ac.id While a specific HTE study for this compound is not documented, the principles are directly applicable. For example, an HTE approach could be used to quickly identify the optimal palladium catalyst and reaction conditions for coupling a brominated aniline derivative with a pyrazole boronic ester. nih.gov The use of automated systems for reaction setup, monitoring, and analysis further accelerates the research process. acs.org
Chemometrics and Data Analysis in Complex Chemical Systems
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. researchgate.netwalshmedicalmedia.com In the context of studying this compound, chemometrics can be applied to analyze data from spectroscopic techniques and high-throughput experiments. spectroscopyonline.comsoton.ac.uk
Detailed Research Findings: Modern analytical techniques generate vast and complex datasets. spectroscopyonline.com Chemometric methods, such as principal component analysis (PCA) and partial least squares (PLS) regression, are essential for interpreting this data. walshmedicalmedia.comspectroscopyonline.com For example, when monitoring a reaction using in situ spectroscopy, chemometrics can help to deconvolve overlapping spectral signals and identify the contributions of individual components. walshmedicalmedia.com In high-throughput screening, chemometric analysis can be used to build predictive models that correlate reaction parameters with outcomes like yield and purity, thereby guiding the design of subsequent experiments. researchgate.net This data-driven approach allows for a more rational and efficient optimization of synthetic routes and a deeper understanding of the underlying chemical system. walshmedicalmedia.com
Emerging Research Directions and Future Perspectives on 3 Bromo 2 1h Pyrazol 4 Yl Aniline
Exploration of Novel Reactivity and Unprecedented Transformations
The reactivity of 3-Bromo-2-(1H-pyrazol-4-yl)aniline is dictated by its three key functional components: the aniline (B41778) amine group, the pyrazole (B372694) ring, and the carbon-bromine bond. The amino group can undergo standard transformations such as acylation, alkylation, and diazotization. The pyrazole ring, an aromatic heterocycle, is generally susceptible to electrophilic substitution, although its reactivity is influenced by the substituents present. msu.edumdpi.com The bromine atom is a key handle for a variety of cross-coupling reactions.
Future research could focus on exploring intramolecular reactions, where the proximity of the aniline and pyrazole moieties could lead to novel cyclization pathways, potentially forming fused heterocyclic systems. The interplay between the electron-donating aniline portion and the pyrazole ring could lead to unprecedented reactivity, for instance, in metal-catalyzed C-H activation reactions. Furthermore, the reactivity of the bromo-pyrazole unit can be harnessed in reactions beyond standard cross-couplings, such as deprotonative bromination followed by trapping with electrophiles under specific conditions. researchgate.net
Integration into More Complex Molecular Architectures and Hybrid Systems
The true potential of This compound likely lies in its role as a versatile building block for constructing more complex molecules. The bromine atom serves as a prime site for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination. acs.orgnih.gov These reactions would allow for the attachment of various aryl, alkyl, or nitrogen-based substituents.
This scaffold is a candidate for synthesizing fused heterocyclic systems, which are prevalent in pharmacologically active compounds. mdpi.com For example, intramolecular cyclization or multi-step reactions could lead to the formation of pyrazolo-benzodiazepines or other polycyclic aromatic systems. Research has shown that similar pyrazole-aniline cores are key intermediates in the synthesis of potent kinase inhibitors and other therapeutic agents. acs.org The combination of the pyrazole and aniline motifs can be seen in precursors for M4 mAChR allosteric modulators, highlighting the value of this structural arrangement. nih.gov
Development of Further Sustainable and Efficient Synthetic Routes
Modern synthetic chemistry emphasizes the development of sustainable and efficient processes. For a molecule like This compound , this involves several potential research avenues. Current syntheses of related pyrazoles often rely on the condensation of hydrazines with 1,3-dicarbonyl compounds or other biselectrophiles. mdpi.comorganic-chemistry.org Future work could focus on one-pot, multi-component reactions that assemble the core structure from simpler, readily available starting materials, thereby reducing waste and improving efficiency. acs.orgnih.gov
There is a growing trend toward metal-free synthesis and the use of greener solvents and catalysts. escholarship.org Developing a synthesis that avoids heavy metals or uses water as a solvent would be a significant advancement. researchgate.net For instance, iodine-mediated domino reactions have been used to create complex anilines in a single pot. nih.gov Microwave-assisted synthesis has also been shown to be a powerful tool for accelerating the synthesis of related pyrazole-containing anilides, offering a more energy-efficient alternative to conventional heating. acs.org
Advanced Characterization Techniques Beyond Current Standards
The definitive structure and properties of This compound and its derivatives would be established using a suite of modern analytical techniques. Standard methods include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for purity assessment. bldpharm.comacs.org
Beyond these standards, advanced characterization can provide deeper insights. Single-crystal X-ray diffraction would offer unambiguous confirmation of the three-dimensional molecular structure, including bond lengths, angles, and intermolecular interactions in the solid state. researchgate.net Advanced NMR techniques, such as 2D-NMR (COSY, HSQC, HMBC), would be crucial for assigning all proton and carbon signals, especially in more complex derivatives. Computational chemistry, particularly Density Functional Theory (DFT), can be employed to calculate and predict molecular geometry, vibrational frequencies, and electronic properties, complementing experimental data. nih.govresearchgate.net Predicted collision cross-section (CCS) values from ion mobility-mass spectrometry could also aid in identification and characterization. uni.lu
Interdisciplinary Research Avenues with Chemical Physics and Nanoscience
The structural features of This compound open doors to interdisciplinary research. In chemical physics, the molecule and its derivatives could be investigated for their photophysical properties. Many pyrazole-containing compounds exhibit fluorescence, and by modifying the substituents, it might be possible to tune the emission wavelengths for applications in molecular sensing or as organic light-emitting diode (OLED) materials. mdpi.comacs.org
In nanoscience, this compound could serve as a ligand for the surface functionalization of nanoparticles. The aniline and pyrazole nitrogens can coordinate to metal surfaces, while the bromo-substituent provides a reactive site for further modification. Such functionalized nanoparticles could have applications in catalysis or targeted drug delivery. The broader field of polycyclic heteroaromatics, which can be accessed from precursors like this, is a major area of interest in the development of nanographenes and other advanced materials. acs.org
Challenges and Opportunities in the Field of Brominated Heterocyclic Compounds
The study of brominated heterocyclic compounds like This compound presents both challenges and significant opportunities. A primary challenge is achieving regioselectivity during synthesis. researchgate.net Halogenation of a pyrazole ring, for instance, often occurs preferentially at the 4-position, but controlling substitution at other positions can be difficult without specific directing groups or multi-step procedures. researchgate.net The handling of brominating agents, which can be toxic and corrosive, also poses safety and environmental challenges. researchgate.netmanac-inc.co.jp
However, the opportunities are vast. The carbon-bromine bond is a cornerstone of modern organic synthesis, acting as a versatile anchor point for creating molecular complexity through cross-coupling reactions. researchgate.net This makes brominated heterocycles highly valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. manac-inc.co.jpnih.gov Overcoming the synthetic challenges through the development of novel, milder, and more selective bromination and coupling methods continues to be a major goal in the field. researchgate.net The utility of these compounds as precursors to a wide range of more complex and functional molecules ensures that they will remain an active and important area of chemical research.
Q & A
Q. What are the optimal synthetic routes for 3-Bromo-2-(1H-pyrazol-4-yl)aniline, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of brominated pyrazole-aniline derivatives typically involves cross-coupling reactions. For example:
- Buchwald-Hartwig Amination : Coupling 3-bromo-2-iodoaniline with 1H-pyrazole-4-boronic acid using Pd(OAc)₂/XPhos as a catalyst (yields ~70–80%) .
- Direct Bromination : Bromination of 2-(1H-pyrazol-4-yl)aniline using NBS (N-bromosuccinimide) in DMF at 0–25°C (yield ~65%) .
- Key Factors : Catalyst choice (Pd vs. Cu), solvent polarity (DMF enhances solubility), and temperature control (avoiding decomposition above 80°C) .
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?
- Methodological Answer :
- ¹H NMR : Look for aromatic proton splitting patterns (e.g., doublets at δ 7.2–7.8 ppm for pyrazole and aniline protons) and NH₂ group signals (broad singlet at δ 5.5–6.0 ppm) .
- IR Spectroscopy : Confirm NH₂ stretches (~3350 cm⁻¹) and C-Br vibrations (~560 cm⁻¹) .
- Mass Spectrometry : Expect molecular ion peaks at m/z 252.11 (C₁₀H₁₀BrN₃⁺) with isotopic patterns confirming bromine .
Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Adjust pH to >8 for aqueous solubility (deprotonation of NH₂) .
- Stability : Degrades in acidic conditions (pH < 3) via Br⁻ elimination. Store in inert atmospheres (N₂/Ar) at –20°C to prevent oxidative decomposition .
Advanced Research Questions
Q. How does the bromine substituent influence electronic properties and reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom acts as an electron-withdrawing group, directing electrophilic substitution to the para position of the aniline ring. Computational studies (DFT) show:
- HOMO-LUMO Gaps : Reduced by ~0.5 eV compared to non-brominated analogs, enhancing reactivity in Suzuki-Miyaura couplings .
- Reactivity Data :
| Reaction Type | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | 78 | |
| Ullmann Coupling | CuI/1,10-phenanthroline | 65 |
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., solvent/DMSO concentration). Recommended approaches:
- Orthogonal Assays : Validate cytotoxicity (MTT assay) and apoptosis (flow cytometry) in parallel .
- Solubility Optimization : Use co-solvents (e.g., cyclodextrins) to maintain bioactivity without precipitation .
- Case Study : Derivatives showed IC₅₀ variation (5–50 μM) against Bcl-2 due to DMSO concentration differences (1% vs. 5%) .
Q. How can molecular docking guide the design of derivatives targeting Bcl-2 or kinase proteins?
- Methodological Answer :
- Docking Workflow :
Prepare ligand (protonation states via MarvinSketch).
Use AutoDock Vina for rigid/flexible docking (grid size: 25 ų).
Validate with MD simulations (GROMACS, 100 ns trajectories) .
- Results :
| Derivative | Target Protein | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| 3g (Schiff base) | Bcl-2 | –6.22 | |
| 4-Bromo analog | EGFR kinase | –8.10 |
Key Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
